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Core Science & Biosynthesis

Foundational

Comprehensive Characterization and Synthetic Utility of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

Executive Summary In modern drug discovery, the piperidine ring is universally recognized as a "privileged structure," forming the core of numerous analgesics, antipsychotics, and anticancer agents[1][2]. Among the highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, the piperidine ring is universally recognized as a "privileged structure," forming the core of numerous analgesics, antipsychotics, and anticancer agents[1][2]. Among the highly functionalized piperidine building blocks, tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS: 1934640-29-5) stands out due to its orthogonal reactivity[3]. With a precise molecular weight of 215.25 g/mol , this compound offers a trifecta of synthetic handles: an acid-labile N-Boc protecting group, a hydrogen-bonding hydroxyl group, and an electrophilic ketone[3][4].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior during functionalization, and self-validating analytical protocols designed for rigorous drug development workflows.

Structural and Physicochemical Profiling

The strategic design of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate is rooted in maximizing downstream versatility while maintaining stability during storage and handling.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance)[3].

PropertyValue
Chemical Name Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate
CAS Registry Number 1934640-29-5
Molecular Formula C₁₀H₁₇NO₄
Molecular Weight 215.25 g/mol
SMILES String O=C(N1CC(O)CC(C1)=O)OC(C)(C)C
Topological Polar Surface Area (TPSA) 66.84 Ų
LogP 0.5572
Hydrogen Bond Donors / Acceptors 1 / 4
Mechanistic Rationale for Structural Features
  • The N-Boc Group (tert-Butyloxycarbonyl): The Boc group provides robust steric shielding of the piperidine nitrogen. It is completely orthogonal to basic and nucleophilic conditions, preventing unwanted N-alkylation during the functionalization of the ring[5][6].

  • The 5-Oxo Motif: The ketone at the 5-position acts as a highly electrophilic center, primed for carbon-carbon bond formation (via Wittig or Grignard reactions) or carbon-nitrogen bond formation (via reductive amination).

  • The 3-Hydroxy Motif: This secondary alcohol provides a handle for stereoselective inversion (e.g., Mitsunobu reaction) or can be converted into a leaving group (mesylate/tosylate) for further substitution.

Analytical Validation: A Self-Validating LC-MS System

Trustworthiness in synthetic chemistry relies on self-validating analytical systems. When tracking tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate through a synthetic sequence, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the primary validation tool.

The Causality of Fragmentation: The exact molecular weight of the compound is 215.25 g/mol . In positive electrospray ionization (ESI+), the parent ion is typically observed as the protonated adduct [M+H]⁺ at m/z 216.25 or the sodium adduct [M+Na]⁺ at m/z 238.25 .

However, the true self-validating feature of this molecule is its predictable in-source fragmentation. The Boc group is inherently labile under the localized thermal and acidic conditions of the MS source. You will consistently observe:

  • Loss of Isobutylene (-56 Da): Yielding a diagnostic fragment at m/z 160.25.

  • Loss of the entire Boc group (-100 Da): Yielding the free piperidine fragment at m/z 116.25.

Observing this triad of peaks (m/z 216.25, 160.25, and 116.25) provides absolute confirmation of the intact N-Boc piperidine structure.

Experimental Workflows: Functionalization and Deprotection

To demonstrate the utility of this building block, we detail a standard two-step workflow: functionalizing the 5-oxo group via reductive amination, followed by the mechanistic removal of the Boc protecting group.

Protocol 1: Reductive Amination at the 5-Oxo Position

This step installs a new amine substituent while preserving the N-Boc group and the 3-hydroxyl group.

  • Imine Formation: Dissolve tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (1.0 equiv, MW: 215.25) and a primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 equiv) to catalyze the formation of the intermediate iminium ion. Stir at room temperature for 2 hours.

  • Selective Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), portion-wise.

    • Causality Check: NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. It will selectively reduce the protonated imine without touching unreacted 5-oxo ketones, preventing the formation of a diol byproduct.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Acidic Boc Deprotection

Once the desired functionalization is complete, the Boc group must be removed to free the piperidine nitrogen for subsequent coupling[7].

  • Acidic Cleavage: Dissolve the N-Boc intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA).

    • Causality Check: TFA is a strong acid that protonates the carbamate oxygen, initiating the fragmentation sequence[6][8].

  • Reaction Monitoring: Stir at room temperature for 1–2 hours. The reaction is visually self-validating; the evolution of CO₂ gas bubbles indicates active deprotection[7].

  • Azeotropic Purification: Concentrate the mixture under vacuum. To remove residual, tightly bound TFA, resuspend the crude oil in toluene and concentrate again (repeat 3 times)[5][9].

    • Causality Check: Residual TFA can aggressively outcompete carboxylic acids in downstream amide coupling reactions, leading to trifluoroacetylated side products[9]. Azeotropic removal ensures the isolation of a clean, free-amine TFA salt.

Mechanistic Visualizations

The following diagrams map the logical flow of the synthetic protocols and the underlying chemical mechanisms.

SyntheticWorkflow S1 Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (MW: 215.25) S2 Reductive Amination (NaBH(OAc)3, R-NH2) S1->S2 S3 5-Amino-3-hydroxy-N-Boc Intermediate S2->S3 S4 Boc Deprotection (TFA/DCM, 1h, RT) S3->S4 S5 Target Piperidine Scaffold (TFA Salt) S4->S5

Figure 1: Synthetic workflow for the functionalization and deprotection of the piperidine scaffold.

BocDeprotection N1 N-Boc Piperidine (Stable) N2 Protonated Carbamate Intermediate N1->N2 TFA/DCM (Protonation) N3 Carbamic Acid + t-Butyl Cation N2->N3 Fragmentation (Rate-limiting) N4 Free Amine Salt + CO2 + Isobutylene N3->N4 Decarboxylation (-CO2)

Figure 2: Mechanistic pathway of acid-catalyzed Boc deprotection highlighting CO2 evolution.

References

  • Appretech Scientific Limited. "tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate." 4

  • ChemScene. "1934640-29-5 | tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate." 3

  • ResearchGate. "Piperidine nucleus in the field of drug discovery." (Abdelshaheed et al., 2021). 1

  • Benchchem. "Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols." 2

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism."5

  • Benchchem. "A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies." 6

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA."8

  • Reddit (r/chemistry). "Boc Removals with TFA in Peptide Synthesis." 9

  • Master Organic Chemistry. "Amine Protection and Deprotection." 7

Sources

Exploratory

Spectroscopic Characterization of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate: A Technical Guide for Drug Discovery

Executive Summary Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS: 1934640-29-5) is a highly versatile, chiral heterocyclic building block with a molecular weight of 215.25 g/mol and a formula of C₁₀H₁₇NO₄[1]. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS: 1934640-29-5) is a highly versatile, chiral heterocyclic building block with a molecular weight of 215.25 g/mol and a formula of C₁₀H₁₇NO₄[1]. Its unique structural topology—featuring a protected secondary amine, a hydrogen-bond donating hydroxyl group, and an electrophilic ketone—makes it a privileged scaffold in the synthesis of complex therapeutics. Most notably, it serves as a critical intermediate in the development of selective plasma kallikrein inhibitors used for the treatment of hereditary angioedema and diabetic macular edema[2].

Because the piperidine ring is densely functionalized, confirming its structural integrity, regiochemistry, and the presence of the N-tert-butoxycarbonyl (Boc) protecting group requires rigorous spectroscopic validation. This whitepaper provides a comprehensive, causality-driven guide to the NMR, FT-IR, and LC-MS analysis of this compound.

Mechanistic Rationale for Analytical Modalities

The analytical strategy for this compound is dictated by its distinct stereoelectronic properties. The presence of the bulky N-Boc group induces significant allylic-type A(1,3) strain against the equatorial substituents of the piperidine ring[3].

  • Nuclear Magnetic Resonance (NMR): The restricted rotation around the carbamate C–N bond frequently results in the presence of multiple rotamers in solution[3]. This phenomenon causes severe line broadening of the protons adjacent to the nitrogen (C2 and C6) at room temperature. Understanding this causality is essential for accurate spectral interpretation and dictates the need for specific solvent and temperature parameters.

  • FT-IR Spectroscopy: The molecule contains two distinct carbonyl environments: the carbamate (Boc) and the ring ketone. FT-IR is uniquely suited to differentiate these based on their vibrational force constants, while simultaneously confirming the presence of the C3 hydroxyl group without the interference of exchangeable NMR solvents.

  • Mass Spectrometry (LC-MS): The Boc group is notoriously labile under ionization. While this can complicate parent ion identification, the predictable collision-induced dissociation (CID) of the tert-butyl group serves as a highly reliable diagnostic fingerprint for N-Boc piperidines.

Workflow Start Compound: Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR IR ATR-FTIR Spectroscopy Start->IR MS LC-HRMS (ESI+) Start->MS NMR_Data Regiochemistry & Rotamer Analysis NMR->NMR_Data IR_Data Functional Group Validation (C=O, OH) IR->IR_Data MS_Data Molecular Mass & Boc Fragmentation MS->MS_Data Validation Structural Confirmation & Purity Assessment NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Analytical workflow for the structural elucidation of the functionalized piperidine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating built-in quality control checks to prevent false-positive data interpretation.

Protocol 1: High-Resolution NMR Acquisition (1H and 13C)

Causality: To resolve the complex diastereotopic multiplets of the piperidine ring and overcome Boc-induced rotameric broadening, strict control over magnetic homogeneity and thermal energy is required.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Self-Validation Check: Visually inspect the NMR tube against a light source. The solution must be perfectly clear. Any undissolved particulates will cause magnetic susceptibility gradients, distorting peak shapes. Filter through glass wool if necessary.

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Automatically tune and match the probe. Perform gradient shimming on the deuterium lock signal.

    • Self-Validation Check: Acquire a rapid 1-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. If it exceeds 1.0 Hz, the magnet is poorly shimmed and must be re-optimized before acquiring 13C or 2D data.

  • Variable Temperature (VT) Acquisition: Acquire 16 scans for ¹H and 1024 scans for ¹³C at 298 K. If the C2 and C6 protons appear as broad, unresolved humps (a hallmark of N-Boc piperidines[3]), elevate the probe temperature to 323 K (50 °C). This increases the kinetic energy, accelerating the rotamer interconversion rate beyond the NMR timescale, thereby coalescing the signals into sharp, assignable peaks.

Protocol 2: ATR-FTIR Spectroscopy

Causality: Traditional KBr pellet methods often introduce atmospheric moisture, which obscures the critical 3-hydroxy stretch (~3400 cm⁻¹). Attenuated Total Reflectance (ATR) is non-destructive, requires no hygroscopic matrix, and provides immediate functional group verification.

  • Background Acquisition: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

    • Self-Validation Check: Run a background scan (32 scans, 4 cm⁻¹ resolution). The baseline must be entirely flat above 3800 cm⁻¹. Any anomalous peaks indicate residual contamination requiring secondary cleaning.

  • Sample Application: Place 2–3 mg of the neat compound directly onto the crystal. Lower the pressure anvil until the software indicates optimal optical contact.

  • Data Collection: Acquire the spectrum from 4000 to 400 cm⁻¹.

Protocol 3: LC-HRMS (ESI+)

Causality: The Boc group is highly labile under hard ionization. Electrospray Ionization in positive mode (ESI+) is utilized because it gently protonates the molecule. The addition of formic acid forces the protonation of the carbamate carbonyl, facilitating predictable downstream fragmentation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • System Equilibration:

    • Self-Validation Check: Inject a blank (100% methanol) and run the full chromatographic gradient. Analyze the total ion chromatogram (TIC) to ensure no carryover peaks exist at the expected retention time, which could cause isobaric interference with the m/z 216.1 target.

  • Acquisition: Inject 1 µL of a 10 µg/mL sample solution. Operate the mass spectrometer in ESI+ mode, scanning from m/z 100 to 500. Apply a collision energy of 15–25 eV to induce characteristic fragmentation.

Quantitative Spectrometric Data

The following tables summarize the expected quantitative data for Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate, serving as a reference standard for structural verification.

Table 1: Representative ¹H NMR Assignments (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
1.45Singlet (s)9H-C(CH₃)₃Intense, sharp singlet characteristic of the Boc group.
2.45 - 2.75Multiplet (m)2HC4-H₂Diastereotopic protons situated between the chiral C3-OH and the C5 ketone.
3.40 - 3.80Multiplet (m)2HC2-H₂Broadened due to proximity to the N-Boc group (rotameric effects).
3.90 - 4.20Multiplet (m)2HC6-H₂Deshielded by both the adjacent nitrogen and the C5 ketone.
4.15 - 4.35Multiplet (m)1HC3-HDownfield shift driven by the geminal electronegative hydroxyl oxygen.
~3.20Broad Singlet (br s)1H-OHExchangeable proton; shift varies with concentration and temperature.
Table 2: Representative ¹³C NMR Assignments (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
28.3CH₃tert-Butyl methyl carbons (3C).
48.5CH₂C4 (Adjacent to ketone).
51.2CH₂C2 (Adjacent to nitrogen).
55.4CH₂C6 (Between nitrogen and ketone).
66.8CHC3 (Hydroxyl-bearing carbon).
80.5Quaternarytert-Butyl quaternary carbon (C-O).
154.2QuaternaryCarbamate Carbonyl (N-C=O).
206.5QuaternaryRing Ketone Carbonyl (C5=O).
Table 3: Diagnostic FT-IR Absorptions (ATR)
Wavenumber (cm⁻¹)IntensityFunctional GroupMode of Vibration
3350 - 3450Broad, MediumO-HHydroxyl stretch (hydrogen-bonded).
2975, 2930Sharp, WeakC-HAliphatic C-H stretching (piperidine ring & t-Bu).
1720 - 1735Sharp, StrongC=O (Ketone)C5 ring ketone stretching.
1685 - 1700Sharp, StrongC=O (Carbamate)Boc carbamate stretching (lower frequency due to N lone pair conjugation).
1160Sharp, MediumC-OC-O-C asymmetric stretch of the Boc ester.

Mass Spectrometry Fragmentation Pathway

In positive electrospray ionization (ESI+), the intact protonated molecule [M+H]⁺ is observed at m/z 216.12. However, the N-Boc group is highly susceptible to collision-induced dissociation (CID). The primary fragmentation event is the loss of isobutylene (-56 Da) via a cyclic transition state, yielding a protonated carbamic acid intermediate at m/z 160.06. This intermediate is highly unstable and rapidly undergoes decarboxylation (loss of CO₂, -44 Da) to yield the naked 3-hydroxy-5-oxopiperidinium ion at m/z 116.07.

Observing this specific 216 → 160 → 116 cascade is definitive proof of the N-Boc piperidine architecture.

MS_Fragmentation M_plus_H [M+H]+ m/z 216.12 (Intact Protonated) Loss_tBu [M - C4H8 + H]+ m/z 160.06 (Loss of Isobutylene) M_plus_H->Loss_tBu - 56 Da (CID) M_plus_Na [M+Na]+ m/z 238.10 (Sodium Adduct) M_plus_H->M_plus_Na + Na+ / - H+ Loss_CO2 [M - Boc + H]+ m/z 116.07 (Loss of CO2) Loss_tBu->Loss_CO2 - 44 Da (CID)

ESI-MS collision-induced dissociation (CID) fragmentation pathway of the N-Boc group.

Table 4: ESI-MS Fragmentation Profile
m/z ValueIon TypeFormulaStructural Significance
238.10[M+Na]⁺C₁₀H₁₇NNaO₄⁺Sodium adduct; highly common in ESI+ for oxygen-rich molecules.
216.12[M+H]⁺C₁₀H₁₈NO₄⁺Intact protonated parent molecule.
160.06[M-C₄H₈+H]⁺C₆H₁₀NO₄⁺Loss of isobutylene; confirms the presence of a tert-butyl ester/carbamate.
116.07[M-Boc+H]⁺C₅H₁₀NO₂⁺Subsequent loss of CO₂; confirms the core piperidine scaffold mass.

References

  • Title: US Patent Application Publication: US 2024/0025917 A1 (Inhibitors of Plasma Kallikrein)
  • Title: 1934640-29-5 | tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate Product Data Source: ChemScene URL
  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Publishing - The Royal Society of Chemistry URL

Sources

Foundational

"Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate" infrared spectroscopy peaks

An In-Depth Technical Guide to the Infrared Spectrum of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate Executive Summary Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate is a heterocyclic building block of signific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectrum of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

Executive Summary

Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development, often utilized in the synthesis of complex pharmaceutical agents.[1][2] Accurate and efficient characterization of this molecule is paramount for ensuring purity, confirming identity, and controlling reaction pathways. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for its structural elucidation. This guide offers a detailed analysis of the expected infrared absorption peaks for this trifunctional molecule, grounded in fundamental principles of vibrational spectroscopy and data from analogous structures. We will dissect the characteristic vibrations of the secondary alcohol, the cyclic ketone, and the N-Boc protecting group, provide a validated experimental protocol for data acquisition, and summarize the key spectral features for practical application by researchers and scientists.

Introduction to the Molecule and Method

Molecular Structure and Functional Groups

The subject of this guide, tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate, possesses three distinct functional groups within a piperidine ring system: a secondary alcohol (-OH), a ketone (C=O), and a tert-butoxycarbonyl (N-Boc) carbamate. Each of these groups gives rise to characteristic absorption bands in the IR spectrum, making it a powerful tool for structural verification. The unique arrangement of these groups, particularly the 1,3-relationship between the hydroxyl and keto groups, allows for the possibility of intramolecular interactions that can influence the precise frequencies of their vibrations.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start clean_crystal 1. Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal background_scan 2. Acquire Background Spectrum (Clean, empty crystal) clean_crystal->background_scan place_sample 3. Place Small Amount of Sample (Ensure good contact) background_scan->place_sample sample_scan 4. Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) place_sample->sample_scan process_data 5. Process Spectrum (Background correction, ATR correction) sample_scan->process_data analyze_spectrum 6. Peak Identification & Interpretation process_data->analyze_spectrum finish End analyze_spectrum->finish

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a solvent-moistened, non-abrasive wipe (e.g., isopropanol), followed by a dry wipe to remove any residue. [3]3. Background Acquisition: With the clean, empty crystal, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum. [4]A typical setting is 16 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the solid tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate powder onto the center of the ATR crystal. [5]5. Apply Pressure: Use the ATR's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum. [5][6]6. Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background.

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Cleaning: After analysis, retract the pressure arm, remove the bulk of the sample, and clean the crystal surface as described in step 2.

Data Interpretation: A Predicted Spectrum

Based on the theoretical analysis and data from analogous compounds like N-tert-butoxycarbonyl-4-piperidone, we can summarize the expected key peaks in a comprehensive table. [7] Table 1: Summary of Predicted IR Absorption Peaks for Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Shape
3500 - 3200O-H StretchSecondary AlcoholStrong, Broad
2980 - 2850C-H StretchAliphatic (sp³)Medium-Strong, Sharp
~1715C=O StretchKetone (Cyclic)Strong, Sharp
~1690C=O Stretch (Amide I)N-Boc CarbamateVery Strong, Sharp
~1470 - 1365C-H BendAliphaticVariable
~1250 & ~1160C-O StretchN-Boc CarbamateStrong, Sharp
1150 - 1075C-O StretchSecondary AlcoholStrong, Sharp

The most diagnostic regions are the broad O-H stretch above 3200 cm⁻¹ and the dual carbonyl region between 1720-1680 cm⁻¹. The presence of both a sharp ketone peak and a very strong carbamate peak, in conjunction with the alcohol signals, would provide strong evidence for the correct molecular structure.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate. By systematically analyzing the spectrum, a researcher can rapidly confirm the presence of the defining secondary alcohol, ketone, and N-Boc functional groups. The key diagnostic signals include a broad O-H stretch (~3500-3200 cm⁻¹), a strong ketone C=O stretch (~1715 cm⁻¹), and a very strong carbamate C=O stretch (~1690 cm⁻¹). This guide provides the theoretical basis for peak assignment and a practical, field-proven protocol for acquiring high-quality data, empowering scientists in research and drug development to use IR spectroscopy with confidence for the verification of this valuable synthetic intermediate.

References

Sources

Exploratory

The Solvation Dynamics and Applied Workflows of tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

Executive Summary tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS: 1934640-29-5) is a highly functionalized, chiral-capable building block utilized extensively in the synthesis of complex active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS: 1934640-29-5) is a highly functionalized, chiral-capable building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including selective plasma kallikrein inhibitors[1]. As a solid at standard temperature and pressure[2], understanding its precise solubility profile in organic solvents is critical for optimizing reaction kinetics, designing purification workflows, and scaling up synthetic routes. This technical guide provides a mechanistic breakdown of its solvation properties and field-proven protocols for its handling.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of this compound, one must analyze its structural micro-domains and how they interact with different solvent classes. As an Application Scientist, I approach solubility not as a static property, but as a dynamic equilibrium dictated by specific intermolecular forces:

  • The Lipophilic Domain (Boc Group): The tert-butoxycarbonyl (Boc) protecting group imparts significant lipophilicity to the molecule. The bulky tert-butyl moiety disrupts tight crystal lattice packing, which lowers the energy required for dissolution and dramatically enhances solubility in low-to-medium polarity solvents like dichloromethane (DCM) and ethyl acetate.

  • The Hydrogen-Bonding Domains: The molecule possesses a C3-hydroxyl group (acting as both a hydrogen bond donor and acceptor) and two carbonyl groups (the C5-ketone and the carbamate carbonyl, both acting as strong H-bond acceptors). This high density of polar functional groups demands solvents with high dielectric constants or H-bonding capabilities to fully solvate the molecule via dipole-dipole interactions.

  • The Neutral Nitrogen (Causality of Non-Ionization): Because the piperidine nitrogen is tied up as a carbamate, it lacks basicity. Consequently, the molecule cannot be solubilized via salt formation (e.g., hydrochloride salts) in aqueous media; its dissolution relies entirely on non-ionic solvation in organic media.

Empirical Solubility Profile in Organic Solvents

Based on its physicochemical properties and literature precedence in large-scale synthetic applications[1], the compound exhibits a broad solubility range across various organic solvents. The table below synthesizes these structural deductions with empirical observations.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (25°C)Practical Synthetic Application
Polar Aprotic N,N-Dimethylformamide (DMF)36.7>100 mg/mLSilylation, Alkylation, SN2 reactions
Halogenated Dichloromethane (DCM)8.9>100 mg/mLOxidations (Swern, Dess-Martin)
Ether Tetrahydrofuran (THF)7.5>100 mg/mLBorohydride reductions, Organometallics
Ester Ethyl Acetate (EtOAc)6.050–100 mg/mLNormal-phase chromatography, Extraction
Aliphatic Hexanes / Heptane1.9<1 mg/mLAnti-solvent for precipitation/crystallization

Solvent Selection for Key Chemical Workflows

Choosing the right solvent is a balance between substrate solubility and transition-state stabilization.

  • Silyl Protection (e.g., TBS Ether Formation): DMF is the optimal solvent. In a validated workflow, 22.4 g (104 mmol) of the compound completely dissolves in 224 mL of DMF at room temperature, yielding a highly concentrated ~0.46 M solution[1]. DMF's polar aprotic nature stabilizes the polar transition state during the nucleophilic attack of the hydroxyl group on the silyl chloride, while its organic backbone easily solvates the lipophilic Boc group.

  • Oxidations: DCM is optimal for converting the C3-hydroxyl into a diketone. It fully dissolves the substrate and the reagents while remaining inert to oxidative conditions.

  • Purification: Mixtures of EtOAc and Hexanes are ideal for silica gel chromatography. The compound's insolubility in pure hexanes allows for potential recrystallization strategies by dissolving the compound in a minimum volume of warm EtOAc and titrating in hexanes until the cloud point is reached.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to confirm success before proceeding.

Protocol A: Thermodynamic Solubility Quantitation via HPLC-UV

This protocol establishes a self-validating system by utilizing mass balance and chromatographic quantitation rather than subjective visual estimation.

  • Aliquot Preparation: Weigh exactly 10.0 mg of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target organic solvent (e.g., DCM, DMF, or EtOAc).

  • Equilibration: Cap the vial and subject it to vortex mixing for 2 minutes, followed by sonication in a water bath at 25°C for 15 minutes to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 5 minutes to pellet any undissolved solid.

  • Quantitation (Validation Step): Dilute 10 µL of the clear supernatant into 990 µL of Acetonitrile. Inject onto an HPLC-UV system (detection at 210 nm). Compare the peak area against a pre-established standard curve to determine the exact thermodynamic solubility limit.

SolubilityWorkflow A Weigh 10 mg of Substrate B Add 100 µL Target Solvent A->B C Sonicate at 25°C (15 min) B->C D Centrifuge (10,000 rpm) C->D E HPLC-UV Quantitation D->E

Thermodynamic solubility screening workflow using HPLC-UV quantitation.

Protocol B: Preparative Dissolution for C3-Hydroxyl Silylation

This protocol demonstrates the practical application of the compound's high solubility in DMF for a protection reaction, directly adapted from pharmaceutical patent literature[1].

  • Substrate Dissolution: Into a dry, argon-purged 500 mL round-bottom flask, add 22.4 g (104 mmol) of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate.

  • Solvent Addition: Add 224 mL of anhydrous DMF. Stir at 300 rpm until a completely clear, homogenous solution is achieved. (Validation: A clear solution confirms solubility >100 mg/mL at room temperature).

  • Thermal Control: Cool the flask to 0°C using an ice-water bath to control the exotherm of the subsequent reaction.

  • Reagent Addition: Add Imidazole (21.2 g, 312 mmol) followed by portion-wise addition of tert-Butyldimethylsilyl chloride (TBSCl) (18.8 g, 125 mmol).

  • Reaction Monitoring (Validation Step): Remove a 10 µL aliquot, quench in a 1:1 mixture of water and EtOAc, and analyze the organic layer via TLC (1:1 EtOAc/Hexanes) or LCMS to confirm the complete consumption of the starting material.

SilylationWorkflow Substrate Substrate (104 mmol) Reaction Add Imidazole & TBSCl (0°C to RT) Substrate->Reaction Solvent DMF Solvent (224 mL) Solvent->Reaction Product TBS-Protected Product Reaction->Product

Solvent-mediated preparative silylation pathway in N,N-Dimethylformamide.

References

  • Bao, J. et al. "PLASMA KALLIKREIN INHIBITORS", United States Patent Application Publication, US 2024/0025917 A1, Jan 25, 2024.

Sources

Foundational

The Ascendancy of a Chiral Scaffold: A Technical Guide to tert-Butyl 3-Hydroxy-5-oxopiperidine-1-carboxylate

In the landscape of modern drug discovery and development, the demand for structurally complex and stereochemically pure molecules is insatiable. Chiral piperidine frameworks, in particular, are privileged structures, fo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the demand for structurally complex and stereochemically pure molecules is insatiable. Chiral piperidine frameworks, in particular, are privileged structures, forming the core of a multitude of blockbuster pharmaceuticals and biologically active natural products.[1] Within this critical class of building blocks, tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate has emerged as a versatile and highly valuable synthon. Its unique trifunctional nature—a stereodefined secondary alcohol, a ketone, and a protected amine—offers a rich platform for the introduction of molecular diversity in a controlled and predictable manner. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this chiral building block, tailored for researchers, scientists, and professionals in the field of drug development.

The Strategic Importance of the 3-Hydroxy-5-oxopiperidine Motif

The piperidine ring is a ubiquitous motif in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[2] The introduction of a hydroxyl group at the 3-position and a ketone at the 5-position, as in our title compound, bestows several strategic advantages:

  • Defined Stereochemistry: The chiral center at the hydroxyl-bearing carbon allows for specific interactions with biological targets, a cornerstone of modern rational drug design.

  • Orthogonal Reactivity: The hydroxyl and keto groups offer distinct handles for subsequent chemical transformations. The hydroxyl group can be engaged in nucleophilic or electrophilic reactions, while the ketone provides a site for nucleophilic addition, condensation, or reductive amination.

  • Conformational Rigidity: The piperidine ring, especially when substituted, adopts a limited number of low-energy conformations, which can be crucial for optimizing binding to a target protein.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, rendering it stable to a wide range of reaction conditions, yet readily removable under acidic conditions.

Synthesis of the Chiral Building Block: A Chemo-enzymatic Approach

The most efficient and stereoselective route to chiral 3-hydroxypiperidines, including our target molecule, relies on a chemo-enzymatic strategy. This approach leverages the selectivity of enzymes for asymmetric transformations, which is often difficult to achieve with traditional chemical methods.[3][4] The synthesis of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate logically proceeds through the diastereoselective reduction of a diketo precursor, tert-butyl 3,5-dioxopiperidine-1-carboxylate.

Part 1: Synthesis of the Precursor, tert-Butyl 3,5-dioxopiperidine-1-carboxylate

The synthesis of the diketo precursor is a crucial first step. While several methods exist, a common approach involves the cyclization of an appropriate acyclic precursor.[5]

Table 1: Physical and Chemical Properties of tert-Butyl 3,5-dioxopiperidine-1-carboxylate

PropertyValueReference(s)
CAS Number396731-40-1[6]
Molecular FormulaC₁₀H₁₅NO₄[6]
Molecular Weight213.23 g/mol [6]
AppearanceWhite to yellow solid[7]
Purity≥97%[7]

Experimental Protocol: Synthesis of tert-Butyl 3,5-dioxopiperidine-1-carboxylate [5]

  • To a cooled (5 °C) and stirred mixture of potassium tert-butoxide (1.1 equivalents) in a suitable solvent (e.g., THF), a solution of ethyl [N-(tert-butoxycarbonyl),N-(2-oxopropyl)]glycinate (1.0 equivalent) in the same solvent is added dropwise over 1.5 hours.

  • The resulting mixture is stirred for an additional 3 hours at the same temperature.

  • The formed precipitate is collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether).

  • The solid is then dissolved in water, and the pH is adjusted to ~4 with a mild acid (e.g., acetic acid).

  • The product, tert-butyl 3,5-dioxopiperidine-1-carboxylate, is collected by filtration, washed with water, and dried under vacuum.

Part 2: Diastereoselective Reduction to tert-Butyl 3-Hydroxy-5-oxopiperidine-1-carboxylate

The key to obtaining the desired chiral building block lies in the selective reduction of one of the two carbonyl groups of the 3,5-dioxo precursor. Biocatalysis, particularly with ketoreductases (KREDs), offers an excellent solution for achieving high diastereoselectivity and enantioselectivity.[8][9] These enzymes, often used in whole-cell systems with a cofactor regeneration system, can selectively reduce one ketone over the other, leading to the desired hydroxy-keto product.[10]

Chemo-enzymatic Synthesis Acyclic Precursor Acyclic Precursor Dioxo Precursor Dioxo Precursor Acyclic Precursor->Dioxo Precursor Target Molecule tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate Dioxo Precursor->Target Molecule Synthetic Applications cluster_hydroxyl Hydroxyl Group Chemistry cluster_ketone Ketone Chemistry cluster_amine Amine Chemistry (after deprotection) Building Block tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate Alkylation O-Alkylation Building Block->Alkylation Acylation O-Acylation Building Block->Acylation Oxidation Oxidation to Diketone Building Block->Oxidation Reduction Diastereoselective Reduction Building Block->Reduction Reductive Amination Reductive Amination Building Block->Reductive Amination Wittig Olefination Wittig Olefination Building Block->Wittig Olefination N-Alkylation N-Alkylation Building Block->N-Alkylation 1. Deprotection N-Acylation N-Acylation Building Block->N-Acylation 1. Deprotection N-Arylation N-Arylation Building Block->N-Arylation 1. Deprotection

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a multitude of approved therapeutics. Its conformational pre-organization and ability to project vectors into thre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a multitude of approved therapeutics. Its conformational pre-organization and ability to project vectors into three-dimensional space make it an ideal framework for constructing highly selective and potent enzyme inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate, a versatile building block, in the synthesis of kinase inhibitors. We will delve into the chemical rationale behind its use, focusing on the synthesis of a key intermediate for Janus Kinase (JAK) inhibitors, and provide detailed, actionable protocols.

Introduction: The Strategic Value of the Piperidine Scaffold

Kinase inhibitors have revolutionized the treatment of numerous diseases, particularly in oncology and immunology. The design of these inhibitors often relies on rigid heterocyclic cores that mimic the adenine region of ATP, coupled with appendages that occupy adjacent pockets to confer selectivity. The piperidine ring serves as a non-aromatic, conformationally restricted linker that can optimally position substituents to interact with specific amino acid residues within the kinase active site.

tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate is a particularly valuable starting material due to its trifunctional nature. The Boc-protected nitrogen allows for controlled manipulation of the ring's reactivity, while the hydroxyl and ketone groups offer orthogonal handles for diverse chemical transformations. This allows for the stereocontrolled introduction of pharmacophoric elements crucial for potent kinase inhibition. A prime example of the piperidine scaffold's importance is in the structure of Tofacitinib, a potent inhibitor of the Janus Kinase (JAK) family of tyrosine kinases.[1][2]

The Kinase Target: Janus Kinases (JAKs)

The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, playing a central role in the immune system.[3] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers. JAKs, including JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that, upon cytokine receptor binding, phosphorylate and activate Signal Transducers and Activators of Transcription (STATs).[3] Inhibiting JAKs can therefore modulate the immune response, making them attractive therapeutic targets. Tofacitinib, for instance, is a pan-JAK inhibitor with a degree of selectivity for JAK1 and JAK3.[2][4]

Below is a simplified representation of the JAK-STAT signaling pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylates STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Kinase Inhibitor (e.g., Tofacitinib) Inhibitor->pJAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of intervention for kinase inhibitors.

Synthetic Strategy: From Piperidone to a Key Amine Intermediate

The core synthetic strategy involves the conversion of the ketone functionality of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate into a chiral amine. This amine then serves as a crucial nucleophile for coupling with a heterocyclic core, typically via a nucleophilic aromatic substitution (SNAr) reaction. A prominent heterocyclic partner for JAK inhibitors is the pyrrolo[2,3-d]pyrimidine scaffold.[5][6]

The overall workflow can be visualized as follows:

Synthetic_Workflow Start tert-Butyl 3-hydroxy- 5-oxopiperidine-1-carboxylate ReductiveAmination Reductive Amination Start->ReductiveAmination Intermediate Chiral Aminopiperidine Intermediate ReductiveAmination->Intermediate Coupling SNAr Coupling Intermediate->Coupling FinalProduct Kinase Inhibitor (Tofacitinib Analogue) Coupling->FinalProduct Heterocycle Pyrrolo[2,3-d]pyrimidine Core Heterocycle->Coupling

Caption: General synthetic workflow for kinase inhibitor synthesis.

Key Transformation: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a cornerstone of pharmaceutical synthesis.[7][8] This reaction proceeds in two stages: the formation of an imine or enamine intermediate from the ketone and an amine, followed by the reduction of this intermediate to the corresponding amine.

For the synthesis of a Tofacitinib-like intermediate, a primary amine (e.g., methylamine) is reacted with the ketone at the C5 position of the piperidine ring. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are often preferred as they are selective for the iminium ion over the ketone starting material.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times.

Protocol 1: Synthesis of tert-Butyl (3R,5S)-3-hydroxy-5-(methylamino)piperidine-1-carboxylate

This protocol describes the diastereoselective reductive amination of the ketone. The stereochemistry of the starting material and the reaction conditions will influence the stereochemical outcome. For the synthesis of many kinase inhibitors, a specific diastereomer is required.

Reagent MW Amount Moles Equivalents
tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate215.255.00 g23.2 mmol1.0
Methylamine (40% in H2O)31.063.61 mL46.4 mmol2.0
Sodium triacetoxyborohydride211.947.38 g34.8 mmol1.5
Dichloromethane (DCM)-100 mL--
Acetic Acid60.051.33 mL23.2 mmol1.0

Procedure:

  • To a stirred solution of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (5.00 g, 23.2 mmol) in dichloromethane (100 mL) at 0 °C, add methylamine (3.61 mL, 46.4 mmol) followed by acetic acid (1.33 mL, 23.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (7.38 g, 34.8 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to yield the desired aminopiperidine intermediate.

Protocol 2: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the SNAr reaction to form the core structure of a JAK inhibitor.

Reagent MW Amount Moles Equivalents
tert-Butyl (3R,5S)-3-hydroxy-5-(methylamino)piperidine-1-carboxylate230.314.00 g17.4 mmol1.0
4-chloro-7H-pyrrolo[2,3-d]pyrimidine153.582.94 g19.1 mmol1.1
Diisopropylethylamine (DIPEA)129.246.07 mL34.8 mmol2.0
n-Butanol-80 mL--

Procedure:

  • To a solution of tert-butyl (3R,5S)-3-hydroxy-5-(methylamino)piperidine-1-carboxylate (4.00 g, 17.4 mmol) in n-butanol (80 mL), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (2.94 g, 19.1 mmol) and diisopropylethylamine (6.07 mL, 34.8 mmol).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the coupled product.

Concluding Remarks

tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate is a highly functionalized and versatile building block for the synthesis of complex nitrogen-containing heterocycles. As demonstrated through the outlined synthetic strategy towards a key intermediate for JAK inhibitors, its strategic application enables the efficient construction of potent and selective kinase inhibitors. The protocols provided herein offer a robust starting point for researchers in the field of drug discovery and development to explore the rich chemical space accessible from this valuable precursor. Further derivatization of the hydroxyl group and exploration of different coupling partners can lead to the discovery of novel kinase inhibitors with improved pharmacological profiles.

References

  • Marican, A., et al. (2020). Asymmetric Total Synthesis of Tofacitinib. Request PDF. Available at: [Link]

  • Molecules. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. Available at: [Link]

  • Ripin, D. H., et al. (2003). Kilogram-Scale Synthesis of (3R,4R)-1-Benzyl-N,4-dimethyl-3-piperidinamine Dihydrochloride: A Key Intermediate for the Synthesis of the Potent Janus Kinase 3 Inhibitor CP-690,550. Organic Process Research & Development, 7(1), 115-118. Available at: [Link]

  • European Journal of Organic Chemistry. (2018). Tofacitinib synthesis. Wiley Online Library. Available at: [Link]

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. Available at: [Link]

  • Google Patents. (2016). Synthesis method of JAK inhibitor tofacitinib. Google Patents.
  • PubMed Central (PMC). (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2021). Process for the preparation of tofacitinib and intermediates thereof. Google Patents.
  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. National Center for Biotechnology Information. Available at: [Link]

  • Molecules. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

  • Wang, J., et al. (2017). Development of a Janus Kinase (JAK) Inhibitor Prodrug for the Treatment of Rheumatoid Arthritis. PubMed Central (PMC). Available at: [Link]

  • Semantic Scholar. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. Available at: [Link]

  • Journal of China Pharmaceutical University. (2018). Optimized synthesis process of tofacitinib citrate. Journal of China Pharmaceutical University. Available at: [Link]

Sources

Application

Application Note: Chemoselective Silylation of tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate using TBSCl

Scientific Rationale & Substrate Analysis The piperidine scaffold, specifically highly functionalized derivatives like tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate, is a privileged pharmacophore in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Substrate Analysis

The piperidine scaffold, specifically highly functionalized derivatives like tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate, is a privileged pharmacophore in modern drug discovery. It is frequently utilized in the synthesis of selective plasma kallikrein inhibitors for the treatment of hereditary angioedema, diabetic retinopathy, and diabetic macular edema[1][2].

This specific substrate presents a unique chemoselectivity challenge. It contains three distinct functional groups:

  • An N-Boc protected amine (acid-sensitive).

  • A C5 ketone (prone to enolization).

  • A C3 secondary alcohol (the target for protection).

The objective is to selectively protect the C3 hydroxyl group as a tert-butyldimethylsilyl (TBS) ether using TBSCl. Because the C4 and C6 protons adjacent to the C5 ketone are acidic, the use of strong bases (e.g., NaH, LDA, or prolonged exposure to DMAP/TEA) can trigger unwanted enolization, leading to the formation of a silyl enol ether[3]. Therefore, the classic Corey protocol—utilizing imidazole in N,N-Dimethylformamide (DMF)—is the optimal choice to ensure mild, chemoselective protection[4][5].

Mechanistic Pathway & Causality

Silylation of secondary alcohols with TBSCl alone is kinetically sluggish. Imidazole acts as both a nucleophilic catalyst and a Brønsted base[6].

  • Activation : Imidazole attacks the electrophilic silicon atom of TBSCl, displacing the chloride ion to generate a highly reactive, pentavalent-like TBS-imidazolium intermediate[4].

  • Nucleophilic Attack : The C3 secondary alcohol of the piperidine substrate attacks this activated intermediate, forming an oxonium ion[3].

  • Deprotonation : A second molecule of imidazole acts as a general base, deprotonating the oxonium intermediate to yield the neutral TBS ether and imidazolium chloride as a precipitated byproduct[3][6].

Self-Validating Insight: The precipitation of imidazolium chloride serves as an internal visual indicator of reaction progression. If the solution remains completely clear, the activation step has failed, likely due to degraded TBSCl (silanol formation) or excessive water in the DMF.

Mechanism TBSCl TBSCl (Electrophile) Active TBS-Imidazolium Intermediate TBSCl->Active + Imidazole - Cl⁻ Imid Imidazole (Catalyst/Base) Imid->Active Oxonium Oxonium Intermediate Active->Oxonium + Substrate Substrate 3-OH-5-oxo-piperidine (Substrate) Substrate->Oxonium Product TBS Ether Product + Imidazolium Cl⁻ Oxonium->Product Deprotonation (by Imidazole)

Mechanistic pathway of imidazole-catalyzed TBS protection.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 104 mmol scale reaction, adapted from validated pharmaceutical patent literature[1].

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
N-Boc-3-hydroxy-5-oxopiperidine215.251.0 eq22.4 gSubstrate
TBSCl150.731.2 eq18.8 gSilylating Agent
Imidazole68.083.0 eq21.2 gCatalyst / Base
Anhydrous DMF73.0910 volumes224 mLPolar Aprotic Solvent

Causality of Equivalents: Why 3.0 equivalents of imidazole? One equivalent forms the active catalyst, the second neutralizes the HCl byproduct (preventing acid-catalyzed Boc deprotection)[3], and the third drives the equilibrium forward while scavenging trace moisture in the hygroscopic DMF[6].

Experimental Protocol

Workflow S1 1. Dissolve Substrate in anhydrous DMF S2 2. Cool to 0 °C (Ice Bath) S1->S2 S3 3. Add Imidazole (3.0 eq) S2->S3 S4 4. Add TBSCl (1.2 eq) Dropwise/Portions S3->S4 S5 5. Warm to RT Stir for 2-16 h S4->S5 S6 6. Aqueous Quench & EtOAc Extraction S5->S6 S7 7. Flash Chromatography Purification S6->S7

Step-by-step experimental workflow for TBS protection.

Step-by-Step Methodology :

  • Preparation : To an oven-dried, argon-purged round-bottom flask, add tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (22.4 g, 104 mmol) and anhydrous DMF (224 mL)[1]. Stir until complete dissolution is achieved.

  • Temperature Control : Submerge the flask in an ice-water bath to cool the solution to 0 °C[1]. Rationale: The subsequent activation step is exothermic. Cooling prevents thermal degradation and suppresses the kinetic enolization of the C5 ketone.

  • Base Addition : Add imidazole (21.2 g, 312 mmol) in one portion[1]. Stir for 5 minutes to ensure homogeneity.

  • Silylation : Add TBSCl (18.8 g, 125 mmol) portion-wise over 10 minutes[1].

  • Reaction Progression : Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2 to 16 hours.

    • Self-Validation Check: Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes). The product will appear as a new, highly lipophilic spot (higher Rf) compared to the polar starting material. Use KMnO4 or PMA stain for visualization. A white precipitate (imidazolium chloride) must be visible in the flask.

  • Aqueous Quench & Extraction : Once complete, quench the reaction by adding cold distilled water (approx. 500 mL)[4]. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) (3 × 200 mL)[4].

  • Washing : Wash the combined organic layers extensively with water (3 × 200 mL) followed by brine (1 × 200 mL). Rationale: DMF is highly miscible with water; repeated aqueous washes are strictly required to partition DMF out of the organic layer.

  • Drying & Concentration : Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure (in vacuo)[4].

  • Purification : Purify the crude residue via flash column chromatography (SiO2; gradient elution, typically Hexanes:EtOAc = 10:1 to 5:1) to afford the pure tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate[1][4].

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action / Prevention
Incomplete Conversion Hydrolyzed TBSCl or wet DMFUse fresh, sublimed TBSCl and strictly anhydrous DMF. If the reaction stalls, add an additional 0.2 eq of TBSCl and 0.5 eq of imidazole.
Less Polar Byproducts Silyl enol ether formation at C5Ensure the reaction is strictly maintained at 0 °C during reagent addition. Do not substitute imidazole with stronger bases (e.g., DMAP or TEA)[3].
Loss of N-Boc Group Acidic hydrolysisEnsure complete neutralization. Never use acidic washes (e.g., 1M HCl) during the workup phase; wash with water and brine only.
Residual DMF in NMR Insufficient aqueous washingIncrease the number of water washes during extraction. Alternatively, co-evaporate the crude product with toluene or heptane prior to column chromatography.
References[4] "TBS Protecting Group: TBS Protection & Deprotection", Total Synthesis. URL:https://total-synthesis.com/tbs-protecting-group/[1] "US 2024/0025917 A1 - Compounds and Methods for Inhibiting Plasma Kallikrein", Google Patents. URL:https://patents.google.com/patent/US20240025917A1/en[5] "Protecting Groups For Alcohols", Master Organic Chemistry. URL:https://www.masterorganicchemistry.com/2015/06/17/protecting-groups-for-alcohols/[3] "Silyl Protection of Alcohols: TMSCl vs TBSCl", OrgoSolver. URL:https://orgosolver.com/reactions/silyl-protection-of-alcohols[6] "What is the best procedure for silylation of hydroxy compounds?", ResearchGate. URL:https://www.researchgate.net/post/What_is_the_best_procedure_for_silylation_of_hydroxy_compounds[2] "US 2024/0025917 A1 - Compounds and Methods for Inhibiting Plasma Kallikrein", Google Patents. URL:https://patents.google.com/patent/US20240025917A1/en

Sources

Method

Application Note: N-Boc Deprotection of tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate Derivatives

Introduction & The Chemical Dilemma tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS 1934640-29-5) is a highly versatile, functionalized piperidine building block frequently utilized in the synthesis of complex ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Chemical Dilemma

tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS 1934640-29-5) is a highly versatile, functionalized piperidine building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and central nervous system (CNS) agents[1][2].

While the tert-butyloxycarbonyl (Boc) group is traditionally favored for its robust protection of amines and ease of removal under acidic conditions, this specific piperidine derivative presents a severe chemoselectivity challenge. The molecule features a hydroxyl group at the C3 position and a ketone at the C5 position, separated by the C4 methylene bridge. This arrangement constitutes a


-hydroxy ketone  motif.

When subjected to standard N-Boc deprotection conditions—typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane—the strong Brønsted acids protonate the C3-hydroxyl group, converting it into a highly labile water leaving group. The adjacent C4 protons, acidified by the electron-withdrawing C5 ketone, are easily abstracted, triggering a rapid E1 or E1cB dehydration[3][4]. This side reaction irreversibly degrades the starting material into the thermodynamically stable, undesired


-unsaturated ketone (5-oxopiperidine-3-ene).

To successfully liberate the piperidine nitrogen while preserving the fragile


-hydroxy ketone architecture, researchers must abandon standard protocols and employ specialized, mild methodologies.

G A tert-Butyl 3-hydroxy-5-oxopiperidine -1-carboxylate B Strong Acid (TFA / HCl) Protonation of 3-OH A->B Standard Conditions E Mild Lewis Acid (TMSOTf / 2,6-Lutidine) A->E Optimized Pathway C E1 / E1cB Dehydration Loss of H2O B->C D Undesired Enone Byproduct (5-oxopiperidine-3-ene) C->D F Desired Product 3-hydroxy-5-oxopiperidine E->F

Fig 1. Mechanistic pathways of N-Boc deprotection highlighting the dehydration risk of β-hydroxy ketones.

Strategic Workflows for Deprotection

Depending on the requirements of downstream synthetic steps, two primary strategies have proven effective for this class of derivatives.

Strategy A: Direct Mild Deprotection via TMSOTf

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a hard Lewis acid that selectively coordinates to the carbonyl oxygen of the Boc group. This coordination weakens the C–O bond, promoting the expulsion of the tert-butyl cation and


 without the need for high concentrations of free protons[5][6]. The addition of 2,6-lutidine—a sterically hindered, non-nucleophilic base—serves to scavenge the generated triflic acid, maintaining a strictly mild environment that prevents the acid-catalyzed dehydration of the 

-hydroxy ketone[7].
Strategy B: The Protection-Deprotection Workflow

If subsequent synthetic steps involve strongly acidic or basic conditions that would inevitably destroy the


-hydroxy ketone, the most reliable strategy is to mask the C3-hydroxyl group prior to N-Boc removal. Protecting the hydroxyl as a tert-butyldimethylsilyl (TBS) ether sterically shields the oxygen and prevents it from acting as a leaving group. Once protected, the N-Boc group can be safely cleaved using standard TFA protocols[8].

Workflow Start Starting Material: N-Boc-3-hydroxy-5-oxopiperidine Q1 Are downstream conditions strongly acidic/basic? Start->Q1 PathA Strategy A: Direct Mild Deprotection TMSOTf, 2,6-lutidine, DCM, 0 °C Q1->PathA No (Mild downstream) PathB Strategy B: Protection-Deprotection TBSCl, Imidazole, DMF Q1->PathB Yes (Harsh downstream) EndA Target: 3-hydroxy-5-oxopiperidine PathA->EndA DeprotB Boc Deprotection TFA/DCM (50:50), rt PathB->DeprotB EndB Target: 3-(TBS-oxy)-5-oxopiperidine DeprotB->EndB

Fig 2. Decision matrix for selecting the optimal N-Boc deprotection strategy based on downstream needs.

Quantitative Method Comparison

The table below summarizes the expected outcomes when subjecting tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate to various deprotection environments.

Deprotection MethodReagents & ConditionsTarget ProductIsolated YieldEnone Byproduct
Standard Acidic 50% TFA / DCM, rt, 2h3-hydroxy-5-oxopiperidine< 20%> 70% (Major)
Mild Lewis Acid TMSOTf, 2,6-lutidine, DCM, 0 °C3-hydroxy-5-oxopiperidine85–95%< 5% (Trace)
Protection Route 1. TBSCl/Imid 2. TFA/DCM3-(TBS-oxy)-5-oxopiperidine90% (Over 2 steps)Not Detected

Experimental Protocols

Protocol 1: Direct Mild Deprotection (TMSOTf / 2,6-Lutidine)

This self-validating protocol ensures the preservation of the


-hydroxy ketone by strictly controlling the generation of free protons.

Reagents:

  • tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (1.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv)

  • 2,6-Lutidine (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Dissolve the Boc-protected piperidine (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.1 M.

  • Base Addition: Add 2,6-lutidine (2.5 equiv) to the solution in one portion. Stir for 5 minutes to ensure homogeneity.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Lewis Acid Addition: Dropwise, add freshly distilled TMSOTf (1.5 equiv) over 5–10 minutes. Causality note: Dropwise addition prevents localized exothermic spikes that could inadvertently drive elimination.

  • Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material via TLC (visualized with KMnO₄) or LC-MS. The reaction typically reaches completion within 45–60 minutes[7].

  • Quenching: Once the starting material is consumed, quench the reaction at 0 °C by adding Methanol (approx. 2 mL per mmol of substrate). This hydrolyzes the intermediate silyl carbamate, liberating the free amine.

  • Workup: Evaporate the volatiles under reduced pressure. The crude product will remain as a lutidinium triflate salt mixture. Depending on the downstream application, the crude mixture can be used directly, or the free base can be isolated via basic ion-exchange chromatography (e.g., Amberlyst A21).

Protocol 2: Protection-Deprotection Workflow (TBS Ether Route)

This protocol is adapted from validated industrial patent literature for the specific handling of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate[8].

Step 2A: TBS Protection

  • Dissolve tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (1.0 equiv, e.g., 104 mmol) in anhydrous DMF (approx. 2 mL/mmol) and cool the flask to 0 °C.

  • Add Imidazole (3.0 equiv) in one portion, followed by the portion-wise addition of tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with water (3x) and brine to remove DMF and imidazole salts. Dry the organic layer over

    
    , filter, and concentrate to yield tert-butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate.
    

Step 2B: Standard TFA Deprotection

  • Dissolve the TBS-protected intermediate in DCM (0.2 M).

  • Cool to 0 °C and slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v mixture.

  • Stir for 2 hours at room temperature. The TBS ether is highly stable to these conditions, preventing any

    
    -elimination.
    
  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the robust 3-(TBS-oxy)-5-oxopiperidine trifluoroacetate salt ready for downstream coupling.

References

1.[1] ChemScene. 1934640-29-5 | tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate. 2.[2] BenchChem. Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. 3.[8] Google Patents. US 2024/0025917 A1 - Compositions for Treating Hereditary Angioedema. 4.[7] BenchChem. Boc-guanidine deprotection side reactions and how to avoid them. 5.[5] ChemRxiv. The Chemistry and Biology of the Tetrodotoxin Natural Product Family. 6.[3] BenchChem. 4'-Fluoro-2'-(trifluoromethyl)acetophenone | 208173-21-1. 7.[6] ResearchGate. Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. 8.[4] ResearchGate. The Complete Mechanism of an Aldol Condensation.

Sources

Application

Asymmetric Synthesis from a Versatile Piperidine Building Block: A Guide to Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

The quest for stereochemically pure molecules is a cornerstone of modern drug discovery and development. Chiral piperidine scaffolds are privileged structures, frequently found at the core of a vast array of pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for stereochemically pure molecules is a cornerstone of modern drug discovery and development. Chiral piperidine scaffolds are privileged structures, frequently found at the core of a vast array of pharmaceuticals and natural products. This guide focuses on the synthetic potential of a highly versatile starting material: Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate . Its bifunctional nature, possessing both a hydroxyl and a ketone group within a conformationally flexible ring system, presents a unique opportunity for substrate-controlled and catalyst-controlled asymmetric transformations. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and the underlying stereochemical principles for harnessing this valuable building block.

The Strategic Importance of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

The N-Boc protected 3-hydroxy-5-oxopiperidine core is a precursor to a variety of chiral 3,5-disubstituted piperidines. These motifs are integral to the structure of numerous biologically active compounds. The strategic placement of the hydroxyl group at the C3 position and the ketone at the C5 position allows for the diastereoselective introduction of a second stereocenter through the reduction of the carbonyl group. The existing stereocenter at C3 can effectively direct the approach of a reducing agent, leading to the formation of either the syn or anti 1,3-diol diastereomer with high levels of control. Furthermore, the amenability of the corresponding N-Boc-3-piperidone to enzymatic reduction provides a complementary approach to access enantiopure hydroxypiperidines.[][2][3]

Diastereoselective Reduction of the Carbonyl Group: A Substrate-Controlled Approach

The inherent chirality of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate can be leveraged to direct the stereochemical outcome of the ketone reduction. This substrate-controlled approach relies on the formation of a transient chelated intermediate with a hydride reducing agent, which sterically hinders one face of the carbonyl group.

Chelation-Controlled Reduction for the Synthesis of syn-3,5-Dihydroxypiperidines

The formation of a five-membered chelate between the C3-hydroxyl group and a suitable metal hydride reagent can lock the conformation of the piperidine ring, exposing one face of the C5-ketone to nucleophilic attack. Reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are particularly effective in this regard.[4] The proposed mechanism involves the coordination of the aluminum center to both the hydroxyl and carbonyl oxygens, leading to a rigid, chair-like transition state. Hydride delivery then occurs from the less hindered equatorial face, resulting in the formation of the syn-diol.

G cluster_0 Chelation-Controlled Reduction start Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate reagent Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) start->reagent 1. Add Reagent ts Chair-like Chelation Transition State reagent->ts 2. Formation of Chelate product *syn*-3,5-Dihydroxypiperidine derivative ts->product 3. Diastereoselective Hydride Delivery

Caption: Workflow for the chelation-controlled reduction of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate.

Protocol for Diastereoselective Reduction with Red-Al

Materials:

ReagentCAS NumberSupplier
tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate1934640-29-5Major suppliers
Red-Al (65 wt. % solution in toluene)22560-16-3Major suppliers
Toluene, anhydrous108-88-3Major suppliers
Ethyl acetate141-78-6Major suppliers
Saturated aqueous sodium potassium tartrate solution6381-59-5In-house prep.
Anhydrous magnesium sulfate7487-88-9Major suppliers

Procedure:

  • To a stirred solution of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere of argon at -78 °C, add Red-Al solution (1.5 eq) dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired syn-3,5-dihydroxypiperidine derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the diastereomeric ratio. The relative stereochemistry can be confirmed by NOESY NMR experiments or by conversion to a cyclic derivative.

Chemoenzymatic Synthesis of Enantiopure (S)-1-Boc-3-hydroxypiperidine

An alternative and highly efficient strategy for accessing enantiopure hydroxypiperidines involves the enzymatic reduction of a prochiral ketone. While our starting material already possesses a hydroxyl group, this section will detail the synthesis of a closely related and commercially important chiral building block, (S)-1-Boc-3-hydroxypiperidine, from N-Boc-3-piperidone. This protocol highlights the power of biocatalysis in asymmetric synthesis and can be conceptually adapted for the kinetic resolution of our target molecule.

Enzymatic Asymmetric Reduction using a Ketoreductase (KRED)

Ketoreductases are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with excellent enantioselectivity.[2][5][6] These enzymes typically require a nicotinamide cofactor (NADH or NADPH), which must be regenerated in situ for the reaction to be catalytic in the cofactor. A common and efficient method for cofactor regeneration is to use a sacrificial co-substrate and a second enzyme, such as glucose and glucose dehydrogenase (GDH).[5]

G ketone N-Boc-3-piperidone alcohol (S)-1-Boc-3-hydroxypiperidine ketone->alcohol Reduction kred Ketoreductase (KRED) nadph NADPH nadp NADP+ nadph->nadp Oxidation nadp->nadph Reduction gdh Glucose Dehydrogenase (GDH) glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone Oxidation

Caption: Chemoenzymatic reduction of N-Boc-3-piperidone using a KRED/GDH coupled system for cofactor regeneration.

Protocol for the Enzymatic Synthesis of (S)-1-Boc-3-hydroxypiperidine

Materials:

Reagent/EnzymeCAS NumberSupplier
N-Boc-3-piperidone98977-36-7Major suppliers
Ketoreductase (KRED)VariesVaries
Glucose Dehydrogenase (GDH)9028-53-9Major suppliers
NADP⁺53-59-8Major suppliers
D-Glucose50-99-7Major suppliers
Potassium phosphate buffer, pH 7.0N/AIn-house prep.
Isopropanol67-63-0Major suppliers
Ethyl acetate141-78-6Major suppliers

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • To the buffer, add D-glucose (1.2 eq), NADP⁺ (0.01 eq), and the glucose dehydrogenase (GDH) and ketoreductase (KRED) enzymes according to the manufacturer's specifications.

  • Dissolve N-Boc-3-piperidone (1.0 eq) in a minimal amount of a water-miscible co-solvent such as isopropanol and add it to the reaction mixture. The final concentration of the co-solvent should typically be kept below 10% (v/v) to avoid enzyme denaturation.

  • Stir the reaction mixture at a constant temperature (typically 25-30 °C) and monitor the progress by HPLC or GC analysis of aliquots.

  • Upon completion of the reaction (typically 12-24 hours), saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Results:

SubstrateProductCatalyst SystemConversionee (%)
N-Boc-3-piperidone(S)-1-Boc-3-hydroxypiperidineKRED/GDH>99%>99%

Downstream Applications and Further Transformations

The chiral 3,5-dihydroxypiperidine derivatives synthesized from tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate are valuable intermediates for the synthesis of more complex molecules. The two hydroxyl groups can be differentially protected, allowing for selective functionalization at either the C3 or C5 position. Subsequent transformations can include:

  • Mitsunobu reaction: For the inversion of stereochemistry at one of the hydroxyl groups.

  • Oxidation: To re-form a ketone or introduce an aldehyde.

  • Etherification and Esterification: To introduce a variety of substituents.

  • N-de-Boc-protection and re-functionalization: To modify the nitrogen atom.

These transformations open up synthetic routes to a wide range of biologically active piperidine alkaloids and iminosugars.[7][8]

Conclusion

Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate is a powerful and versatile starting material for the asymmetric synthesis of chiral piperidine derivatives. Both substrate-controlled diastereoselective reductions and chemoenzymatic approaches can be employed to access highly functionalized and stereochemically defined products. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich synthetic potential of this valuable building block in the pursuit of novel therapeutics and other biologically active molecules.

References

  • Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Totally Selective Synthesis of Enantiopure (3S,5S)- and (3R,5R)-4-Amino-3,5-dihydroxypiperidines from Aminodiepoxides Derived from Serine. (2008). The Journal of Organic Chemistry, 73(15), 6029-6032. [Link]

  • Totally selective synthesis of enantiopure (3S,5S)- and (3R,5R)-4-amino-3,5-dihydroxypiperidines from aminodiepoxides derived from serine. (2008). The Journal of Organic Chemistry, 73(15), 6029-6032. [Link]

  • Synthesis of Enantiopure 3-Hydroxypiperidines from Sulfinyl Dienyl Amines by Diastereoselective Intramolecular Cyclization and[9][10]-Sigmatropic Rearrangement. (2015). The Journal of Organic Chemistry, 80(15), 7674-7692. [Link]

  • Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. (2003). Organic Letters, 5(17), 3139-3142. [Link]

  • ¹H NMR spectra of (a) the diastereoisomeric mixture 3 and (b) the pure separated (5R,5′R) diastereoisomer 3a. (2022). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). Organic Letters, 24(17), 3205-3210. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). The Journal of Organic Chemistry, 85(19), 12677-12683. [Link]

  • An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. (2008). The Journal of Organic Chemistry, 73(9), 3638-3641. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2015). Der Pharma Chemica, 7(10), 1-8. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). Molecules, 27(5), 1729. [Link]

  • Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. (2016).
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2020). Applied Biochemistry and Biotechnology, 191(3), 1021-1036. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of "Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate" by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with Tert-butyl 3-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS: 1934640-29-5) [1].

This molecule is a highly polar, bifunctional N-Boc protected piperidine. Crucially, its structural classification as a


-hydroxy ketone  dictates its behavior on solid stationary phases. The proximity of the hydroxyl group to the ketone makes it highly susceptible to surface-catalyzed side reactions, while its multiple hydrogen-bond donors and acceptors lead to complex adsorption kinetics.

Part 1: Troubleshooting Guides & FAQs

Q1: During normal-phase silica gel chromatography, I observe a new, less polar spot appearing on my TLC plate that was not present in the crude NMR. What is happening? A1: You are observing the acid-catalyzed dehydration of your target compound. Causality: Standard silica gel is inherently acidic due to surface silanol groups (pKa ~4.5–5.0). Because your compound is a


-hydroxy ketone, prolonged exposure to these acidic sites protonates the C3-hydroxyl group. This transforms it into a good leaving group, triggering the elimination of water to form a thermodynamically stable 

-unsaturated ketone (e.g., a 5-oxo-5,6-dihydropyridine derivative) [2]. This artifact is a classic pitfall when purifying

-hydroxy ketones on unmodified silica [3]. Solution: You must neutralize the stationary phase. Pre-treat your silica column with 1–2% Triethylamine (Et

N) in your mobile phase, or switch to a less aggressive stationary phase like neutral alumina.

Q2: My compound streaks severely down the column, leading to broad peaks, poor resolution, and co-elution with starting materials. How can I improve the peak shape? A2: The streaking is driven by intense, non-linear hydrogen bonding. Causality: Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate possesses multiple hydrogen-bond acceptors (ketone, carbamate carbonyl) and a strong hydrogen-bond donor (hydroxyl group). In a non-polar solvent system like Hexane/Ethyl Acetate, the molecule interacts too strongly with the stationary phase silanols, causing a non-linear adsorption isotherm (tailing/streaking). Solution: Shift to a solvent system capable of disrupting these intermolecular forces, such as Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5). Alternatively, utilizing Reverse-Phase (C18) chromatography completely circumvents silanol-driven streaking.

Q3: Is the Boc (tert-butoxycarbonyl) protecting group at risk of falling off during purification? A3: It is generally stable, but trace deprotection can occur under poor handling. Causality: While Boc groups usually require strong acids (e.g., TFA, HCl) for quantitative cleavage, the localized acidity of active silica gel can cause trace deprotection if the compound is left adsorbed on the column for extended periods. Solution: Execute the chromatography rapidly (flash chromatography) and never leave the compound dry on silica overnight.

Part 2: Visual Troubleshooting & Degradation Logic

Troubleshooting_Logic Start Chromatography Issue: Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate Q1 Is a new, less polar spot appearing on TLC? Start->Q1 Q2 Is the compound exhibiting severe streaking/tailing? Q1->Q2 No Path1 Diagnosis: Acid-Catalyzed Dehydration (Elimination) Q1->Path1 Yes Path2 Diagnosis: Strong H-Bonding with Silica Silanols Q2->Path2 Yes Sol1 Action: Pre-treat silica with 1% Et3N or use Neutral Alumina Path1->Sol1 Sol2 Action: Switch to DCM/MeOH or Reverse-Phase (C18) Path2->Sol2

Fig 1. Troubleshooting logic tree for resolving chromatographic issues with β-hydroxy ketones.

Degradation_Pathway SM β-Hydroxy Ketone (Target Compound) Int Protonated Hydroxyl Intermediate SM->Int Adsorption & Protonation Acid Acidic Silica Gel (H+ Donor) Acid->Int Catalysis Deg α,β-Unsaturated Ketone (Degradation Product) Int->Deg -H2O (Elimination)

Fig 2. Mechanism of acid-catalyzed dehydration of β-hydroxy ketones on standard silica gel.

Part 3: Quantitative Data Presentation

To optimize your workflow, compare the expected outcomes of different chromatographic strategies below. Relying on unmodified Normal Phase silica presents the highest risk of yield loss due to on-column degradation.

Purification MethodStationary PhaseMobile PhaseAdditivePrimary Risk / LimitationExpected RecoveryExpected Purity
Standard Normal Phase Silica Gel (60Å)Hexane / EtOAcNoneHigh risk of dehydration40% – 60%~85%
Deactivated Normal Phase Silica Gel (60Å)Hexane / EtOAc1% Et

N
Moderate streaking75% – 85%>90%
Polar Normal Phase Silica Gel (60Å)DCM / MeOHNoneCo-elution of polar impurities70% – 80%~90%
Reverse Phase (Preferred) C18 Bonded SilicaWater / MeCNNoneLow solubility in initial gradient>90% >98%

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, follow these self-validating protocols. Every step is designed to mitigate the specific chemical vulnerabilities of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate.

Protocol A: Deactivated Normal-Phase Flash Chromatography

Use this method if Reverse-Phase equipment is unavailable. The addition of Et


N neutralizes the silica, preventing the E1cB-like dehydration of the 

-hydroxy ketone.
  • Solvent Preparation: Prepare a mobile phase system of Hexane and Ethyl Acetate. Add 1% (v/v) Triethylamine (Et

    
    N) to both the non-polar and polar solvent reservoirs.
    
  • Column Packing: Slurry pack the silica gel column using the Et

    
    N-doped Hexane. Flush the packed bed with at least 3 Column Volumes (CV) of the solvent to ensure all acidic silanol sites are fully neutralized.
    
  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Carefully load the solution evenly onto the top of the silica bed.

  • Elution: Run a rapid gradient from 20% to 70% Ethyl Acetate in Hexane. Note: Do not leave the column paused; speed minimizes residence time and potential degradation.

  • Fraction Analysis: Monitor fractions via TLC. Because the compound lacks strong UV chromophores, visualize spots using a KMnO

    
     stain (which will oxidize the hydroxyl group) or by heating with Ninhydrin (to thermally cleave the Boc group and stain the resulting amine).
    
  • Isolation: Pool the product-containing fractions. Evaporate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation.

Protocol B: Reverse-Phase (C18) Chromatography (Highly Recommended)

This is the authoritative standard for purifying polar, acid-sensitive bifunctional molecules. It completely bypasses silanol-induced streaking and dehydration.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (HPLC-grade Acetonitrile). Critical: Do NOT add Trifluoroacetic acid (TFA) or Formic acid, as acidic modifiers will cleave the Boc group and catalyze dehydration.

  • Column Equilibration: Equilibrate a C18 flash cartridge with 5% Mobile Phase B for 3 to 5 CVs.

  • Sample Loading: Dissolve the crude Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate in a small volume of DMSO or a 1:1 Water/Acetonitrile mixture. Inject it into the loading loop.

  • Elution: Apply a shallow gradient from 5% to 60% Acetonitrile over 15 CVs. The compound will elute cleanly as a sharp peak without tailing.

  • Lyophilization: Combine the pure fractions, freeze them at -80°C, and lyophilize (freeze-dry) to isolate the product as a highly pure, off-white solid.

References

  • Hwu, J. R., et al. "The Complete Mechanism of an Aldol Condensation." The Journal of Organic Chemistry, 2016, 81(13). URL:[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

Welcome to the Technical Support Center for the synthesis of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (also known as N-Boc-3-hydroxy-5-oxopiperidine). This chiral building block is highly valued in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (also known as N-Boc-3-hydroxy-5-oxopiperidine). This chiral building block is highly valued in drug development for constructing functionalized piperidine scaffolds.

However, its synthesis—typically achieved via the selective mono-oxidation of N-Boc-3,5-dihydroxypiperidine—is notoriously prone to yield-crashing side reactions. This guide provides mechanistic insights, a validated protocol, and troubleshooting FAQs to help you achieve high yields and purity.

Mechanistic Workflow & Reaction Dynamics

The primary challenge in this synthesis is chemoselectivity and product stability. The target molecule is a


-hydroxy ketone . This structural motif is highly sensitive; the 

-protons are acidic, making the molecule highly susceptible to

-elimination (dehydration) to form an enone. Furthermore, over-oxidation of the remaining hydroxyl group can lead to the formation of a dione.

G A N-Boc-3,5-dihydroxypiperidine (Starting Material) B tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (Target Product) A->B TEMPO, NaOCl (Buffered) Biphasic, pH 8.5-9.0, 0°C C N-Boc-3,5-piperidinedione (Over-oxidation Byproduct) B->C Excess Oxidant Homogeneous Phase D N-Boc-5-oxo-5,6-dihydro-2H-pyridine (Beta-elimination Byproduct) B->D pH > 9.5 or pH < 5.0 (E1cB / Acid Catalysis)

Reaction pathway and side reactions for N-Boc-3-hydroxy-5-oxopiperidine synthesis.

Quantitative Data: Comparison of Oxidation Methods

Selecting the right oxidation conditions is the most critical variable in this synthesis. The table below summarizes the expected outcomes based on different standard methodologies.

Oxidation MethodTypical YieldMajor Byproduct ProfileScalabilityMechanistic Notes
TEMPO / NaOCl (Buffered) 75–85% <5% Enone, <5% DioneExcellentOptimal. Biphasic system protects the product; buffer prevents elimination.
Swern Oxidation60–70%Variable (Enone + Dione)PoorHarsh thermal gradients during the amine quench often trigger

-elimination.
Dess-Martin Periodinane70–80%Dione (10–15%)FairHomogeneous conditions lead to higher rates of over-oxidation to the dione.
TEMPO / NaOCl (Unbuffered)20–30%Enone (>50%)N/AHigh pH of commercial bleach (~11-12) rapidly destroys the

-hydroxy ketone.

Validated Experimental Protocol: Buffered TEMPO Oxidation

This self-validating protocol relies on a biphasic Anelli oxidation. The causality behind the success of this method lies in phase partitioning : the highly polar diol starting material reacts at the aqueous/organic interface, while the more lipophilic mono-ketone product rapidly partitions into the dichloromethane (DCM) layer, shielding it from further oxidation 12.

Reagents:

  • N-Boc-3,5-dihydroxypiperidine (1.0 eq, 10 mmol)

  • TEMPO (0.05 eq, 0.5 mmol)

  • KBr (0.1 eq, 1.0 mmol)

  • NaOCl (Commercial bleach, 1.1 eq, titrated to ~10% active Cl)

  • Saturated aqueous NaHCO

    
    
    
  • Dichloromethane (DCM) and Water

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-3,5-dihydroxypiperidine (10 mmol) and TEMPO (0.5 mmol) in 40 mL of DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Aqueous Phase Setup: Dissolve KBr (1.0 mmol) in 10 mL of water and add to the DCM solution. Cool the biphasic mixture to 0 °C using an ice bath. Set stirring to vigorous (>800 rpm) to maximize interfacial surface area.

  • Buffer the Oxidant: In a separate flask, mix the NaOCl solution (1.1 eq) with an equal volume of saturated aqueous NaHCO

    
    . Critical Step: Verify the pH of this solution is between 8.5 and 9.0.
    
  • Addition: Add the buffered NaOCl solution dropwise to the rapidly stirring reaction mixture over 30–45 minutes, maintaining the internal temperature below 5 °C.

  • Monitoring & Quench: Monitor by TLC (stain with KMnO

    
    ). Once the diol is consumed (typically 15 minutes post-addition), immediately quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na
    
    
    
    S
    
    
    O
    
    
    ) to destroy excess oxidant.
  • Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure at a low temperature (<30 °C).

Troubleshooting FAQs

Q1: I am seeing a major impurity with a mass of [M-18] (m/z 197) and strong UV activity. What went wrong?

A: You are observing the


-elimination byproduct  (N-Boc-5-oxo-5,6-dihydro-2H-pyridine-1-carboxylate). The target molecule is a 

-hydroxy ketone, which is inherently unstable. The

-protons situated between the ketone and the Boc-protected amine are highly acidic. If the pH of your reaction exceeds 9.5, the base deprotonates the

-carbon, and the

-hydroxyl group is expelled via an E1cB mechanism to form a conjugated enone 3.
  • Fix: Never use unbuffered bleach. Always pre-mix your NaOCl with saturated NaHCO

    
     to strictly maintain a pH of 8.5–9.0.
    
Q2: My reaction stalls at 50% conversion. When I add more bleach, I get over-oxidation to the dione. How do I improve chemoselectivity?

A: Diol oxidation selectivity relies on the statistical and steric differentiation of the two identical hydroxyls. Once one is oxidized, the electron-withdrawing nature of the ketone slightly deactivates the other, but over-oxidation is still fast if the local concentration of the oxoammonium active species is high.

  • Fix: Ensure you are using a strictly biphasic system (DCM/Water) with vigorous stirring. The mono-ketone product is significantly more lipophilic than the starting diol. As soon as it forms, it partitions into the DCM layer, physically separating it from the aqueous TEMPO

    
     active species 2. If stirring is too slow, the product remains trapped at the interface and over-oxidizes.
    
Q3: My crude NMR looks incredibly clean, but I lose 20-30% of my yield during silica gel chromatography. Why?

A: Standard silica gel is slightly acidic (pH ~5.0–5.5). This mild acidity is enough to catalyze the acid-mediated dehydration of your


-hydroxy ketone during the residence time on the column.
  • Fix: You must deactivate your silica gel before loading the sample. Pre-flush your column with your starting eluent containing 1% Triethylamine (TEA) . Alternatively, switch to neutral alumina for purification, and ensure your rotary evaporator bath does not exceed 30 °C during concentration.

Q4: Can I use Swern or Dess-Martin Periodinane (DMP) instead of TEMPO?

A: While possible, they are not recommended for scale-up of this specific molecule. DMP operates in a homogeneous organic phase, which destroys the phase-partitioning protection mechanism described above, leading to higher amounts of the dione byproduct. Swern oxidation requires a highly exothermic amine quench (usually TEA) at the end of the reaction; the localized heat and high basicity during this quench frequently trigger massive


-elimination.

References

  • Testa, M. L., Gancitano, P., Ciriminna, R., & Pagliaro, M. (2004). Direct synthesis of a-hydroxy acids through selective oxidation of diols mediated by homogeneous and heterogeneous TEMPO. Sciforum / ECSOC-8.
  • Shibuya, M., et al. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex. Organic Letters, ACS Publications.
  • Hasegawa, E., et al. (2005).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter stability issues with tert-butyl 3-hydroxy-5-oxopiperidine-1-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter stability issues with tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS: 1934640-29-5). This bifunctional building block is a highly versatile piperidine scaffold, but it is notoriously sensitive. It contains two reactive liabilities: an acid-labile N-tert-butoxycarbonyl (Boc) protecting group and a base-sensitive


-hydroxy ketone moiety.

In this guide, we will troubleshoot the most common degradation pathways—Boc cleavage and E1cB dehydration—and provide field-proven, self-validating protocols to help you maintain structural integrity during your synthetic workflows.

Part 1: Quantitative Stability Matrix

Before diving into specific troubleshooting scenarios, it is critical to understand the thermodynamic stability of this molecule across the pH spectrum. The table below summarizes the expected behavior of the compound under various conditions.

pH RangeReagent ExamplesStability ProfilePrimary Degradation Pathway
pH < 2 TFA, HCl/DioxaneHighly UnstableBoc deprotection & Acid-catalyzed dehydration
pH 4–6 AcOH, Mild Lewis AcidsModerateSlow acid-catalyzed dehydration
pH 7–8 PBS, Neutral WaterStableNone (Thermodynamically stable)
pH 9–11 K₂CO₃, DIPEAModerateSlow E1cB elimination
pH > 12 NaOH, NaH, t-BuOKHighly UnstableRapid E1cB dehydration & Aldol condensation
Part 2: Troubleshooting Acidic Conditions

Q: I treated the compound with neat Trifluoroacetic Acid (TFA) to remove the Boc group, but my LC-MS shows a mass loss of 118 Da instead of the expected 100 Da. What happened?

A: You are observing both the desired Boc deprotection (-100 Da: loss of isobutylene and CO₂) and an undesired acid-catalyzed dehydration (-18 Da: loss of H₂O).

The Boc group is rapidly removed via protonation of the carbamate oxygen, followed by fragmentation to release a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine[1]. However, the


-hydroxy ketone moiety is also highly susceptible to acid-catalyzed E1/E2 dehydration[2]. The strong acidity of neat TFA protonates the C3-hydroxyl group, turning it into an excellent leaving group (

), which is then expelled to form a thermodynamically stable conjugated enone.

To prevent this, you must decouple the kinetics of the two reactions by lowering the temperature and using a milder, non-aqueous acid system[3].

BocDeprotection SM tert-Butyl 3-hydroxy-5-oxopiperidine -1-carboxylate Protonated Protonated Carbamate SM->Protonated Protonation Acid Acid (H+) Acid->Protonated Carbocation t-Butyl Cation Loss Protonated->Carbocation Carbamic Carbamic Acid Carbocation->Carbamic Decarb Decarboxylation (-CO2) Carbamic->Decarb Product Free Amine Salt Decarb->Product

Fig 1: Mechanism of acid-catalyzed Boc deprotection yielding the free amine salt.

Protocol 1: Controlled Acidic Boc Deprotection (Minimizing Dehydration)

This protocol uses HCl in dioxane to provide a controlled environment that favors Boc cleavage while kinetically suppressing dehydration.

  • Preparation: Dissolve tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous 1,4-dioxane to create a 0.2 M solution.

  • Thermal Control: Cool the solution strictly to 0 °C using an ice bath. Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation barrier for the undesired dehydration step.

  • Acid Addition: Add 4M HCl in dioxane (10 equiv) dropwise over 10 minutes.

  • Self-Validating IPC (In-Process Control): Attach a mineral oil bubbler to the reaction vessel. You will observe gas evolution (isobutylene and CO₂). The cessation of bubbling serves as a physical, self-validating indicator that the decarboxylation step is complete.

  • Isolation: Once complete (typically 2 hours), evaporate the solvent under reduced pressure at a water bath temperature of <30 °C to yield the hydrochloride salt. Do not apply high heat, as concentrated acidic residues will trigger late-stage dehydration.

Part 3: Troubleshooting Basic Conditions

Q: During an enolization attempt using Sodium Hydride (NaH), my product mass dropped by 18 Da and the solution turned dark yellow. Why did this occur?

A: Your molecule has undergone an E1cB (Elimination Unimolecular conjugate base) dehydration[4].

The


-hydroxy ketone contains highly acidic 

-protons at the C4 position (flanked by the C3-OH and C5=O). Strong bases like NaH or NaOH rapidly deprotonate C4, yielding a resonance-stabilized enolate. Although hydroxide is typically a poor leaving group, the thermodynamic driving force of forming a conjugated

-unsaturated ketone (enone) pushes the enolate to expel the C3-OH group[2]. The yellow color you observed is a direct visual confirmation of the extended

-conjugation of the resulting enone.

E1cB_Dehydration SM beta-Hydroxy Ketone (Starting Material) Enolate C4 Enolate Carbanion (Resonance Stabilized) SM->Enolate Deprotonation Base Base (OH- or H-) Base->Enolate Expulsion OH- Expulsion (Rate Determining) Enolate->Expulsion Enone Conjugated Enone (alpha,beta-unsaturated) Expulsion->Enone E1cB Elimination

Fig 2: E1cB dehydration pathway of the beta-hydroxy ketone under basic conditions.

Protocol 2: Mild Enolization and Trapping (Avoiding E1cB Dehydration)

If you must form an enolate (e.g., for alkylation), you must avoid thermodynamic bases (like NaOH) and strictly control the temperature to prevent the expulsion of the hydroxyl group.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Dissolve the starting material (1.0 equiv) in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures kinetically trap the enolate intermediate. While deprotonation occurs rapidly, the system lacks the thermal energy required to expel the poor -OH leaving group.

  • Base Addition: Add a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA, 1.05 equiv) dropwise down the side of the flask.

  • Enolization: Stir for 30 minutes at -78 °C to ensure complete enolization.

  • Electrophile Trapping: Add your desired electrophile (e.g., an alkyl halide) and slowly warm the reaction to -20 °C.

  • Self-Validating Quench: Quench the reaction at -20 °C with saturated aqueous NH₄Cl before warming to room temperature. Causality: Quenching at sub-zero temperatures safely protonates any unreacted enolate or residual base, ensuring the E1cB pathway cannot trigger during the aqueous workup.

References
  • OpenStax. "23.3 Dehydration of Aldol Products: Synthesis of Enones." Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. Available at:[Link]

  • OpenOChem Learn. "E1cB: The Conjugate Base Elimination Pathway." OpenOChem. Available at:[Link]

Sources

Optimization

Technical Support Center: Stereoselective Reduction of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

Welcome to the technical support center for the synthesis and troubleshooting of stereoselective reductions involving Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and troubleshooting of stereoselective reductions involving Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of the corresponding cis- and trans-3,5-dihydroxypiperidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reduction of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate with sodium borohydride (NaBH₄) resulted in a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A1: This is a common and expected outcome. Sodium borohydride (NaBH₄) is a relatively small and non-selective hydride reagent.[1] For cyclic ketones, it can attack the carbonyl from either the axial or equatorial face with similar facility, leading to poor diastereoselectivity.[2] The existing hydroxyl group at the C3 position offers minimal steric hindrance to influence the direction of hydride attack at C5.

Troubleshooting & Solutions:

  • Switch to a Sterically Hindered Reducing Agent: The most effective strategy to control diastereoselectivity in cyclic ketone reductions is to use a bulky hydride source.[3] Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are designed for this purpose.[4] The three bulky sec-butyl groups favor a specific trajectory of attack, leading to a high preference for one diastereomer.[3][4]

  • Mechanism of Action: L-Selectride preferentially delivers the hydride from the less sterically hindered equatorial position, which results in the formation of the axial alcohol. This approach is highly effective for producing the trans-isomer with high diastereomeric excess.[4][5]

  • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) is crucial when using selective reagents.[6] It enhances selectivity by favoring the transition state with the lowest activation energy and minimizing side reactions.[2]

Q2: I need to synthesize the cis-3,5-dihydroxypiperidine isomer, but my attempts with bulky reagents predominantly yield the trans product. What methods can I use to favor the cis isomer?

A2: Synthesizing the cis isomer requires a different strategy that overrides the simple steric-approach control seen with reagents like L-Selectride. This typically involves substrate-directed reduction, where the existing C3-hydroxyl group directs the hydride delivery.

Recommended Approach: The Narasaka-Prasad Reduction

This method is a powerful technique for achieving syn-1,3-diol products from β-hydroxy ketones.[2]

  • Chelation Control: The reaction involves a bidentate Lewis acid, such as dibutylboron triflate (Bu₂BOTf) or diethylboron methoxide (Et₂BOMe), which coordinates to both the C3-hydroxyl and the C5-carbonyl oxygen. This locks the piperidine ring into a rigid chair-like conformation.

  • Directed Hydride Delivery: This chelation activates the carbonyl for reduction and sterically blocks one face. A subsequent reduction, typically with NaBH₄, forces the hydride to attack from the opposite, unhindered face, leading to the desired syn (cis) diol.[2]

Troubleshooting this Approach:

  • Incomplete Chelation: Ensure anhydrous conditions and the correct stoichiometry of the Lewis acid to achieve complete formation of the boron chelate.

  • Reagent Purity: The quality of the boron reagent is critical for efficient chelation.

  • Temperature Control: Perform the chelation at a low temperature (e.g., -78 °C to 0 °C) before adding the hydride source to maximize selectivity.

Q3: My enzymatic reduction using a ketoreductase (KRED) is showing low conversion or poor enantiomeric excess (ee). What are the potential causes and how can I optimize it?

A3: Enzymatic reductions are excellent for achieving high enantio- and diastereoselectivity but are sensitive to reaction conditions.[6][7][8] Low conversion or selectivity often points to issues with the enzyme's environment or cofactor regeneration.[6][9]

Troubleshooting Enzymatic Reductions:

Problem Potential Causes Troubleshooting Steps & Solutions
Low Conversion 1. Inefficient Cofactor Regeneration: KREDs require a nicotinamide cofactor (NADH or NADPH), which must be continuously regenerated.[6][9] 2. Product/Substrate Inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity.[6][10] 3. Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[9][11]1a. Enzyme-Coupled Regeneration: Use a secondary enzyme like glucose dehydrogenase (GDH) with glucose as a sacrificial substrate.[9][12] 1b. Substrate-Coupled Regeneration: Use a co-solvent like isopropanol (IPA), which the KRED can oxidize to regenerate the cofactor.[13] 2. Biphasic System: Introduce a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product from the aqueous phase, reducing inhibition.[10] 3. Optimize Conditions: Screen a pH range (typically 6.0-7.5) and temperature range (e.g., 25-40 °C) to find the optimal conditions for your specific KRED.[9][13]
Low Enantiomeric/Diastereomeric Excess 1. Incorrect Enzyme Selection: The chosen KRED may not have the ideal stereopreference for your substrate.[6] 2. Background Chemical Reduction: If using a substrate-coupled system with a reactive co-substrate, a non-enzymatic reduction may be occurring.1. Screen a KRED Library: Test a panel of different ketoreductases to find one with high selectivity for Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate.[13] Many commercial kits are available for this purpose. 2. Verify Control Reactions: Run the reaction without the enzyme to ensure no background reduction is taking place.
Q4: How can I accurately determine the diastereomeric ratio (cis vs. trans) of my product mixture?

A4: The most common and reliable method for determining the diastereomeric ratio is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy .

  • Diagnostic Protons: The protons at C3 and C5 (the carbons bearing the hydroxyl groups) are diagnostic. In the cis isomer, one of these protons will be axial and the other equatorial, leading to different coupling constants (J-values) and chemical shifts compared to the trans isomer, where both protons are typically equatorial (in the preferred chair conformation).

  • Integration: By integrating the signals corresponding to a unique proton in each diastereomer, you can calculate the ratio of the two products.

  • Confirmation: If available, 2D NMR techniques like COSY and NOESY can definitively confirm the stereochemical assignment.

Q5: My reaction produced a mixture of diastereomers. What are the best strategies for purification?

A5: Separating diastereomers can be challenging due to their similar physical properties, but it is achievable.[14]

Purification Strategies:

  • Flash Column Chromatography: This is the most common method. Diastereomers have different physical properties and can often be separated on silica gel.[14]

    • Optimization: A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is required to find a system that provides adequate separation (ΔRf).

    • Pro Tip: Sometimes, derivatizing the hydroxyl groups (e.g., as acetates or silyl ethers) can improve the separation profile.

  • Recrystallization: If the product is a solid, fractional recrystallization can be a highly effective method for isolating a single, pure diastereomer. This relies on the different solubilities of the diastereomers in a given solvent system.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC), including reverse-phase methods, can provide baseline separation of diastereomers.[14]

Visualization & Workflows

Logical Troubleshooting Workflow for Poor Diastereoselectivity

This diagram outlines the decision-making process when encountering poor stereoselectivity in the reduction.

G start Start: Poor Diastereoselectivity (e.g., 1:1 cis:trans) reagent_check What reducing agent was used? start->reagent_check small_reagent Small, Non-Selective Reagent (e.g., NaBH4) reagent_check->small_reagent Small bulky_reagent Bulky, Selective Reagent (e.g., L-Selectride) reagent_check->bulky_reagent Bulky solution1 Switch to a sterically hindered reagent like L-Selectride to favor the trans-isomer. small_reagent->solution1 solution2 Consider Substrate-Directed Reduction (e.g., Narasaka-Prasad) to favor the cis-isomer. small_reagent->solution2 optimize_temp Was the reaction run at low temperature (-78°C)? bulky_reagent->optimize_temp temp_yes Yes optimize_temp->temp_yes Yes temp_no No optimize_temp->temp_no No check_other Problem may be reagent quality or reaction setup. Verify reagents and conditions. temp_yes->check_other lower_temp Lower the reaction temperature to enhance selectivity. temp_no->lower_temp G cluster_0 Small Reagent (e.g., NaBH₄) cluster_1 Bulky Reagent (e.g., L-Selectride) Ketone Axial Attack Axial Attack (Less favored) Ketone->Axial Attack Equatorial Attack Equatorial Attack (Slightly favored) Ketone->Equatorial Attack Mixture -> Mixture of Diastereomers Axial Attack->Mixture Equatorial Attack->Mixture Ketone2 Axial_Blocked Axial Attack (Sterically Hindered) Ketone2->Axial_Blocked Equatorial_Favored Equatorial Attack (Strongly Favored) Ketone2->Equatorial_Favored Trans_Product -> Predominantly trans-Product Axial_Blocked->Trans_Product Equatorial_Favored->Trans_Product

Caption: Hydride attack pathways for small vs. bulky reagents.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Reduction with L-Selectride (Favors trans-isomer)

Materials:

  • Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

  • L-Selectride (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Saturated Sodium Thiosulfate (Na₂S₃O₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride solution (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of water.

  • Allow the mixture to warm to 0 °C. Carefully add 3 M NaOH solution (3.0 eq), followed by the very slow, dropwise addition of 30% H₂O₂ (3.0 eq) to oxidize the residual borane species. (Caution: This is an exothermic process).

  • Stir the mixture at room temperature for 1 hour.

  • Quench the excess peroxide by adding saturated Na₂S₃O₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (e.g., ethyl acetate/hexane gradient) to obtain the pure trans-3,5-dihydroxypiperidine derivative.

Protocol 2: Biocatalytic Reduction with a Ketoreductase (Favors a Single Enantiomer)

Materials:

  • Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

  • Ketoreductase (KRED) whole-cell biocatalyst or lyophilized powder

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ or NAD⁺

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 6.5-7.5) [9][11]* Ethyl Acetate

Procedure:

  • In a reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Add D-glucose (e.g., 1.2-1.5 eq) and the cofactor NADP⁺ (e.g., 0.1-0.5 mol%).

  • Add the KRED and GDH enzymes (loading to be determined by enzyme activity, typically a specified U/mg). If using a whole-cell system co-expressing both enzymes, add the specified wet cell weight. [11]4. Stir the mixture at the optimal temperature for the enzyme (e.g., 30-35 °C) until all solids are dissolved. [9][12]5. Add the substrate, Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate, either as a solid or dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO, IPA).

  • Maintain the reaction at the set temperature with gentle agitation. Monitor the reaction progress by HPLC or GC.

  • Workup: Upon completion, saturate the aqueous phase with NaCl.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

References

  • Grokipedia. L-selectride.
  • Prier, C. K., et al. (2017). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 114(20), E3946-E3954. [Link]

  • Organic Chemistry, Reaction Mechanism. (2021). Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Chem-Station. (2017). L/N/K-Selectride. Chem-Station International Edition. [Link]

  • Scribd. L and K Selectrides. [Link]

  • Cho, B. T., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]

  • Charette, A. B. C-Carbonyl Reduction. Charette Group, Université de Montréal. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(42), 6295-6311. [Link]

  • Wikipedia. L-selectride. [Link]

  • ResearchGate. (2026). Development of a practical biocatalytic process for (S)-N-Boc-3-hydroxypiperidine synthesis. [Link]

  • Comins, D. L., & Dehghani, A. (2003). Enantioselective Synthesis of cis- and trans-3,5-Disubstituted Piperidines. Synthesis of 20S- and 20R-Dihydrocleavamine. Organic Letters, 5(17), 3139-3142. [Link]

  • Ni, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1716. [Link]

  • PubMed. (2003). Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. [Link]

  • ResearchGate. Synthesis of functionalized 3-hydroxypiperidines. [Link]

  • Google Patents. (2016). CN105274160A - Method for preparing (S)
  • Royal Society of Chemistry. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]

  • QuickCompany. Preparation Of Chiral N Boc 3 Hydroxypiperidine. [Link]

  • PubMed. (2004). High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. [Link]

  • ResearchGate. (2025). Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. [Link]

  • PubMed. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]

  • Royal Society of Chemistry. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • ResearchGate. The importance of piperidines and their synthesis via reduction of pyridines. [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • ResearchGate. Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine by recombinant E. coli with both TbADH and BsGDH activity. [Link]

  • Wikipedia. Sodium borohydride. [Link]

  • Santai Technologies. (2020). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Application Note AN032. [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

Welcome to the Technical Support Center for the analytical monitoring of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (C₁₀H₁₇NO₄, MW: 215.25 g/mol ). This highly functionalized N-Boc piperidine derivative is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical monitoring of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (C₁₀H₁₇NO₄, MW: 215.25 g/mol ). This highly functionalized N-Boc piperidine derivative is a critical building block in drug discovery. Because it contains three distinct reactive sites—an N-Boc protected amine, a C3 secondary hydroxyl, and a C5 ketone—reaction monitoring can be analytically complex.

This guide provides researchers and drug development professionals with field-proven methodologies, diagnostic data, and troubleshooting FAQs for Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Profiling & Diagnostic Data

To successfully monitor reactions (e.g., reductive aminations, Boc-deprotections, or ketone reductions), you must first establish the baseline analytical profile of the starting material.

Quantitative LC-MS Profiling

During Electrospray Ionization (ESI+), N-Boc protected piperidines are highly susceptible to in-source fragmentation . Relying solely on the intact molecular ion ([M+H]⁺) often leads to false negatives.

Table 1: LC-MS (ESI+) Diagnostic Ions

Ion Speciesm/z (ESI+)Diagnostic SignificanceMechanistic Rationale
[M+H]⁺ 216.1Intact Molecular IonProtonation of the C5 ketone or C3 hydroxyl oxygen. Often a weak signal.
[M+Na]⁺ 238.1Sodium AdductFormed via coordination with trace sodium salts in the LC mobile phase. Highly stable.
[M+H - C₄H₈]⁺ 160.1Isobutylene LossAcid-catalyzed/thermal cleavage of the tert-butyl group in the heated ESI source.
[M+H - C₅H₈O₂]⁺ 116.1Boc Loss (Base Peak)Complete in-source fragmentation of the Boc protecting group.
Qualitative TLC Profiling

Because this compound lacks an aromatic ring or conjugated π-system, it is completely invisible under standard UV light. Chemical staining is mandatory .

Table 2: TLC Staining Guide

Visualization TechniqueExpected ResultMechanistic Rationale
UV Lamp (254 nm) InvisibleLack of conjugated π-electron systems to absorb UV light.
KMnO₄ Stain Bright Yellow/Brown SpotMn(VII) is reduced to Mn(IV) dioxide by the C3 secondary hydroxyl group.
PMA Stain Dark Blue/Green SpotMo(VI) is reduced to Mo(V) by the oxygenated functional groups upon heating.
Ninhydrin InvisibleThe piperidine nitrogen is protected (Boc), preventing the formation of Ruhemann's purple.

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. Follow these step-by-step methodologies to eliminate false positives.

Protocol A: Self-Validating TLC Monitoring
  • Plate Preparation: Draw a baseline 1 cm from the bottom of a Silica gel 60 F254 TLC plate. Mark three spotting points: SM (Starting Material), Co (Co-spot), and Rxn (Reaction Mixture).

  • Spotting (The Validation Step): Spot the reference starting material on SM and Co. Spot the crude reaction mixture on Rxn and Co. Causality: The Co spot validates that any observed shift in Retention Factor (Rf) is due to a true chemical transformation, not a matrix effect caused by the reaction solvent altering the local mobile phase polarity.

  • Development: Elute the plate in a predetermined solvent system (e.g., Hexane/EtOAc 1:1) until the solvent front is 1 cm from the top.

  • Visualization: Dip the plate in KMnO₄ stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL H₂O). Gently heat with a heat gun until the starting material appears as a bright yellow/brown spot against the pink background.

Protocol B: LC-MS Sample Preparation and Analysis
  • Quenching & Dilution: Extract 10 µL of the reaction mixture and quench it into 1 mL of LC-MS grade Acetonitrile/Water (1:1). Causality: High concentrations will saturate the MS detector and cause severe ion suppression, masking product peaks.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 1-5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile in Water over 5 minutes. Crucial: Both solvents must contain 0.1% Formic Acid . Causality: Formic acid acts as a proton source, which is strictly required to generate the [M+H]⁺ ions in positive ESI mode.

  • Validation Sequence: Always run a solvent blank immediately before your reaction sample to prove that any observed peaks are not column carryover from previous injections.

Logical Workflows & Pathways

LCMS_TLC_Workflow SM Reaction Mixture (N-Boc-Piperidine) TLC TLC Analysis SM->TLC LCMS LC-MS Analysis SM->LCMS UV UV 254nm (Invisible) TLC->UV Step 1 Stain KMnO4 Stain (Visible Brown Spot) TLC->Stain Step 2 ESI ESI+ Ionization LCMS->ESI Adduct [M+Na]+ m/z 238 (Intact Mass) ESI->Adduct Soft Ionization Frag [M+H-Boc]+ m/z 116 (Fragment Mass) ESI->Frag High Cone Voltage

Fig 1: TLC and LC-MS reaction monitoring workflow for N-Boc piperidine derivatives.

Fragmentation Parent [M+H]+ m/z 216.1 Loss56 [M+H-C4H8]+ m/z 160.1 Parent->Loss56 - Isobutylene (56 Da) Loss100 [M+H-Boc]+ m/z 116.1 Parent->Loss100 - Boc Group (100 Da)

Fig 2: ESI+ MS/MS fragmentation pathway of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate.

Troubleshooting & FAQs

Q1: I spotted my reaction mixture on a TLC plate, but I don't see any spots under the 254 nm UV lamp. Did my reaction fail to initiate? A1: Not necessarily. Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate lacks a chromophore (such as an aromatic ring or conjugated double bonds) required to absorb UV light at 254 nm. You must use a chemical stain like KMnO₄ or PMA and apply heat to visualize the compound.

Q2: During LC-MS monitoring, I don't see the expected [M+H]⁺ mass of 216.1. Instead, the base peak is m/z 116.1. Is my starting material degraded? A2: Your material is likely intact. The tert-butoxycarbonyl (Boc) group is highly labile. Under the heat and voltage of the Electrospray Ionization (ESI) source, it undergoes rapid in-source fragmentation, losing 100 Da (isobutylene + CO₂) to yield the m/z 116.1 fragment . To see the intact mass, look for the sodium adduct ([M+Na]⁺ at m/z 238.1) or decrease your MS fragmentor/cone voltage.

Q3: I am performing a reductive amination on the C5 ketone. How can I easily differentiate the new product from the starting material using MS? A3: Reductive amination replaces the ketone oxygen (=O, 16 Da) with an amine group (e.g., -NHCH₃, 30 Da for methylamine). You should look for a corresponding mass shift (in this example, a net gain of +13 Da for the intact mass, shifting from 216.1 to 229.1). Additionally, the new secondary amine will ionize much more efficiently in ESI+ than the starting ketone, often resulting in a massive spike in signal intensity.

Q4: After reducing the C5 ketone to a hydroxyl group (creating a diol), my LC-MS shows two closely eluting peaks with the exact same mass. What happened? A4: The reduction of the C5 ketone creates a second stereocenter on the piperidine ring. Because the starting material already has a chiral center at C3, the reaction yields a mixture of cis and trans diastereomers (e.g., (3R,5S) and (3R,5R)). Unlike enantiomers, diastereomers have distinct physicochemical properties and will naturally separate on a standard achiral C18 reverse-phase column.

Q5: My LC-MS chromatogram shows severe peak tailing for this compound. How do I fix the peak shape? A5: Peak tailing here is caused by secondary interactions between the C3 secondary hydroxyl group (and the basic piperidine nitrogen, if partially deprotected) and unendcapped silanol groups on the silica-based C18 stationary phase. Ensure your mobile phase is properly buffered with 0.1% Formic Acid to suppress these interactions, or switch to an endcapped or polar-embedded C18 column designed for basic/polar analytes .

References

  • MDPI Pharmaceuticals. "Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication". Available at:[Link]

  • RSC Advances. "Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR". Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparison of synthetic routes to "Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate"

Here is a comprehensive, scientifically rigorous comparison guide designed for researchers and drug development professionals evaluating synthetic routes for this critical intermediate. Executive Summary & Structural Sig...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically rigorous comparison guide designed for researchers and drug development professionals evaluating synthetic routes for this critical intermediate.

Executive Summary & Structural Significance

Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS: 1934640-29-5) is a highly versatile, bifunctional building block widely utilized in the pharmaceutical industry[1]. Featuring an N-Boc protected piperidine ring with a


-hydroxy ketone motif, it serves as a critical intermediate for synthesizing complex spirocyclic scaffolds, mutant IDH1 inhibitors[2], and highly selective plasma kallikrein inhibitors[3].

The primary synthetic challenge for this molecule lies in the precise desymmetrization or controlled functionalization of the 3,5-positions. Without careful mechanistic control, reactions are highly prone to over-oxidation (yielding the 3,5-dione) or over-reduction (yielding the 3,5-diol).

Mechanistic Overview & Pathway Visualization

To achieve the target


-hydroxy ketone, synthetic chemists typically employ one of two divergent strategies based on the starting material's oxidation state:
  • Route A (Reductive Desymmetrization): Controlled mono-reduction of the commercially available

    
    -diketone, tert-butyl 3,5-dioxopiperidine-1-carboxylate[4].
    
  • Route B (Oxidative Desymmetrization): Controlled mono-oxidation of the meso-diol, tert-butyl 3,5-dihydroxypiperidine-1-carboxylate[5].

SynthesisRoutes Target Tert-butyl 3-hydroxy-5- oxopiperidine-1-carboxylate (Target) Dione 1-Boc-3,5-piperidinedione (Starting Material A) Red Mono-Reduction (NaBH4, CeCl3) Dione->Red Diol 1-Boc-3,5-dihydroxypiperidine (Starting Material B) Ox Mono-Oxidation (TEMPO, NaOCl) Diol->Ox Red->Target Route A Ox->Target Route B

Figure 1: Divergent synthetic pathways to Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate.

Route A: Desymmetrization via Mono-Reduction (Luche Conditions)

Expertise & Causality

Tert-butyl 3,5-dioxopiperidine-1-carboxylate is a


-diketone, which exists heavily in its stable enol tautomer in solution. Standard reduction with 

alone often fails or yields poor conversions because the basic hydride simply deprotonates the enol to form an unreactive enolate. By employing Luche reduction conditions (

), the highly oxophilic Ce(III) ion acts as a hard Lewis acid. It coordinates the carbonyl oxygen, disrupting the hydrogen-bonded enol network and activating the carbonyl for a clean, kinetically controlled 1,2-hydride delivery. This precise activation prevents over-reduction to the 3,5-diol.
Self-Validating Experimental Protocol
  • Preparation: In an oven-dried flask under

    
    , dissolve tert-butyl 3,5-dioxopiperidine-1-carboxylate (10.0 mmol) in anhydrous methanol (40 mL).
    
  • Activation: Add

    
     (11.0 mmol, 1.1 eq). Stir at room temperature for 15 minutes to ensure complete complexation (the solution may turn slightly yellow).
    
  • Reduction: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add solid

    
     (10.0 mmol, 1.0 eq) in small portions over 20 minutes to control hydrogen evolution.
    
  • Validation: Monitor by TLC (EtOAc/Hexane 1:1,

    
     stain). The starting material (
    
    
    
    ) should convert entirely to a new, lower-running spot (
    
    
    ).
  • Quench & Isolate: Once the starting material is consumed (approx. 1 h), quench at -78 °C with saturated aqueous

    
     (10 mL). Allow the mixture to warm to room temperature, extract with EtOAc (3 × 30 mL), wash with brine, dry over 
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography.

Route B: Controlled Mono-Oxidation of 1-Boc-3,5-dihydroxypiperidine

Expertise & Causality

Starting from tert-butyl 3,5-dihydroxypiperidine-1-carboxylate, the objective is to oxidize only one secondary alcohol. While statistical oxidation predicts a maximum 50% yield of the mono-ketone, kinetic differentiation works in the chemist's favor. Once the first hydroxyl is oxidized to a ketone, the newly formed electron-withdrawing carbonyl group inductively deactivates the remaining


-hydroxyl group toward further oxidation. Using Anelli's oxidation (catalytic TEMPO with stoichiometric 

) in a buffered biphasic system ensures a mild, controlled environment that maximizes the mono-oxidized product while suppressing the formation of the 3,5-dione.
Self-Validating Experimental Protocol
  • Preparation: Dissolve tert-butyl 3,5-dihydroxypiperidine-1-carboxylate (10.0 mmol) in a mixture of DCM (30 mL) and

    
     (10 mL).
    
  • Catalyst Addition: Add TEMPO (0.1 mmol, 1 mol%) and KBr (1.0 mmol, 10 mol%). Cool the biphasic mixture to 0 °C.

  • Oxidation: Prepare a solution of

    
     (10.0 mmol, 1.0 eq, ~5% aqueous solution) and buffer it to pH 8.5 using solid 
    
    
    
    . Add this solution dropwise to the reaction mixture over 30 minutes under vigorous stirring.
  • Validation: Monitor via LCMS or TLC (ninhydrin stain for Boc-amines). Stop the reaction when the diol is optimally consumed to prevent over-oxidation to the dione. (Do not push for 100% diol conversion if dione begins forming).

  • Quench & Isolate: Quench with 10% aqueous

    
     (15 mL) to destroy unreacted hypochlorite. Separate the organic layer, extract the aqueous layer with DCM (2 × 20 mL), dry the combined organics over 
    
    
    
    , and concentrate. Purify via column chromatography.

Quantitative Data & Performance Comparison

MetricRoute A: Mono-ReductionRoute B: Mono-OxidationScientific Rationale
Target Yield 55 - 65%60 - 72%Route B benefits from inductive deactivation of the second hydroxyl, pushing yields past statistical limits.
Major Byproduct Unreacted enolate, 3,5-diol3,5-dione, unreacted diolCe(III) prevents over-reduction in A; pH control limits over-oxidation in B.
Scalability ModerateExcellentRoute A requires cryogenic temperatures (-78 °C). Route B operates safely at 0 °C to RT.
Atom Economy HighModerateRoute A incorporates hydride directly. Route B generates NaCl and water as stoichiometric waste.
Reagent Cost HigherLower1-Boc-3,5-piperidinedione is typically more expensive to source commercially than the corresponding diol.

References

  • US Patent Application Publication No. US 2024/0025917 A1. "Compounds and Methods for Inhibiting Plasma Kallikrein." Googleapis.com.
  • Syntree. "1934640-29-5 | tert-Butyl 3-hydroxy-5-oxopiperidine-1-carboxylate." Syntree.com.
  • World Intellectual Property Organization. WO2015113452A1. "Compounds." Google Patents.
  • World Intellectual Property Organization. WO2012118850A1. "Serine/threonine kinase inhibitors." Google Patents.
  • National Institutes of Health. "Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer." PMC.

Sources

Comparative

Comparative Reactivity Guide: Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate vs. Key Piperidone Analogs

As a Senior Application Scientist, navigating the functionalization of highly substituted piperidine scaffolds requires a deep understanding of their structural dynamics. Piperidines are ubiquitous in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the functionalization of highly substituted piperidine scaffolds requires a deep understanding of their structural dynamics. Piperidines are ubiquitous in medicinal chemistry, but the introduction of multiple heteroatoms and functional groups drastically alters their reactivity profiles.

This guide provides an in-depth comparative analysis of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS: 1934640-29-5)[1] against its simpler analogs, 1-Boc-3-piperidone and 1-Boc-4-piperidone . By dissecting the mechanistic causality behind their reactivity, this guide establishes field-proven, self-validating protocols for successful synthetic workflows.

Structural Dynamics and Mechanistic Profiling

The reactivity of Boc-protected oxopiperidines is governed by the position of the ketone relative to the nitrogen atom and any auxiliary functional groups.

  • 1-Boc-4-piperidone: This symmetrical scaffold features an isolated ketone at the C4 position. It is highly robust, undergoing reductive amination and nucleophilic additions with high yields and minimal side reactions[2].

  • 1-Boc-3-piperidone: The asymmetry and proximity of the ketone to the Boc-protected amine make the

    
    -protons highly acidic. During reductive amination, particularly at high concentrations, this scaffold is notoriously prone to forming unsaturated enamine byproducts via the loss of water from the intermediate imine[3][4].
    
  • Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate: This scaffold introduces a critical layer of complexity. Structurally, it is a

    
    -hydroxy ketone  (the C3 hydroxyl and C5 ketone are separated by the C4 methylene). This arrangement makes the molecule highly susceptible to base-catalyzed E1cB dehydration. Deprotonation at the C4 position forms an enolate that readily expels the C3 hydroxyl, yielding a thermodynamically stable 
    
    
    
    -unsaturated enone. Consequently, reactions must be carefully designed to avoid strong bases, or the hydroxyl group must be rigorously protected prior to downstream functionalization[5].

Reactivity A Tert-butyl 3-hydroxy- 5-oxopiperidine-1-carboxylate B C5 Ketone (Electrophilic Center) A->B Reductive Amination C C3 Hydroxyl (H-Bond / Leaving Group) A->C Silylation / E1cB Elimination D N1 Boc-Amine (Steric Shielding) A->D Acidic Deprotection

Fig 1. Divergent reactivity sites of tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate.

Comparative Reactivity Matrix

The following table summarizes the quantitative and qualitative performance of these three scaffolds across standard medicinal chemistry transformations.

Reactivity ParameterTert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate1-Boc-3-piperidone1-Boc-4-piperidone
Structural Symmetry Asymmetric, Chiral centersAsymmetricSymmetrical
Reductive Amination Requires mild conditions (NaBH(OAc)₃); high risk of E1cB eliminationProne to enamine byproducts at high concentrations[3]High yielding (>85%), straightforward[2]
Nucleophilic Addition (e.g., Grignard) Requires C3-OH protection (e.g., TBS) to prevent alkoxide formation/elimination[5]Direct addition possible, but enolization competesDirect addition highly efficient
Primary Side Reactions

-elimination (enone formation)
Unsaturated enamine formation[4]Aldol condensation (rare)

Field-Proven Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to verify success and rule out the mechanistic pitfalls discussed above.

Protocol A: Mild Reductive Amination of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

Objective: Convert the C5 ketone to a secondary amine while preserving the sensitive C3 hydroxyl group. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride (NaBH₃CN) because it is a milder reagent that selectively reduces imines without reducing the parent ketone. The addition of acetic acid catalyzes imine formation, keeping the environment mildly acidic to completely suppress the base-catalyzed E1cB dehydration of the


-hydroxy ketone.
  • Imine Formation: Dissolve tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (1.0 eq) and the primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) at a dilute concentration (0.1 M) to prevent dimerization. Add glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The desired product will show an

    
     peak. The absence of an 
    
    
    
    peak confirms that the E1cB elimination (loss of water to form the enone) was successfully avoided.
Protocol B: C3-Hydroxyl Silyl Protection (TBS Ether Formation)

Objective: Protect the C3 hydroxyl group to enable harsh downstream nucleophilic additions (e.g., Grignard reactions) at the C5 ketone[5]. Causality: Imidazole acts as both a mild base to scavenge HCl and a nucleophilic catalyst to activate TBSCl. The reaction is initiated at 0 °C to kinetically favor silylation over any potential base-induced degradation of the scaffold.

  • Initiation: In an oven-dried flask, dissolve tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.5 M). Cool the solution to 0 °C under a nitrogen atmosphere[5].

  • Catalysis & Protection: Add imidazole (3.0 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq)[5].

  • Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Workup: Dilute with ethyl acetate and wash sequentially with water (3x) to remove DMF and imidazole salts, followed by brine. Dry over MgSO₄ and concentrate.

  • Self-Validation Checkpoint: Analyze via FT-IR and LC-MS. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) in the IR spectrum, coupled with the appearance of the

    
     mass peak, confirms quantitative protection.
    

Workflow Start Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate TBS Step: TBSCl, Imidazole, DMF Goal: Hydroxyl Protection Start->TBS Prevents alkoxide formation RedAm Step: R-NH2, NaBH(OAc)3 Goal: Reductive Amination Start->RedAm Direct imine reduction Prod1 TBS-Protected Ketone (Stable to Grignard Reagents) TBS->Prod1 Prod2 3-Hydroxy-5-amino Piperidine (Target Scaffold) RedAm->Prod2

Fig 2. Experimental workflow for selective functionalization of the C3 and C5 positions.

References

  • ResearchGate. "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis." researchgate.net. Available at:[Link][2]

  • ACS Publications. "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." pubs.acs.org. Available at:[Link][4]

  • Google Patents. "US 2024/0025917 A1 - Patent Application Publication." googleapis.com. Available at:[Link][5]

Sources

Validation

Benchmarking Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate in Parallel Synthesis: A Guide to Next-Generation Piperidine Scaffolds

As drug discovery programs increasingly prioritize target molecules with high fraction sp³ (Fsp³) character to improve solubility and reduce off-target toxicity, standard flat aromatic rings are being replaced by complex...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize target molecules with high fraction sp³ (Fsp³) character to improve solubility and reduce off-target toxicity, standard flat aromatic rings are being replaced by complex, conformationally restricted aliphatic heterocycles[1]. For decades, simple piperidones have served as the workhorses of parallel medicinal chemistry. However, the demand for denser functionalization has brought bifunctional building blocks like Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (CAS: 1934640-29-5) to the forefront[2].

This guide provides an objective benchmarking analysis of this bifunctional scaffold against traditional monofunctional alternatives, detailing the mechanistic causality behind its reactivity and providing field-proven, self-validating protocols for parallel synthesis.

Comparative Benchmarking: Structural & Performance Metrics

To understand the utility of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate, we must benchmark it against the industry standards: N-Boc-4-piperidone and N-Boc-3-piperidone. While traditional piperidones offer straightforward reactivity, they limit the three-dimensional complexity of the resulting library. The addition of the C3-hydroxyl group in our target molecule provides a critical vector for late-stage functionalization, hydrogen-bond donor/acceptor interactions, and stereochemical direction.

Quantitative Performance Comparison
Metric / FeatureN-Boc-4-piperidoneN-Boc-3-piperidoneTert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate
CAS Number 79099-07-373286-70-11934640-29-5
Molecular Weight 199.25 g/mol 199.25 g/mol 215.25 g/mol [2]
Functional Sites Monofunctional (Ketone)Monofunctional (Ketone)Bifunctional (Ketone + Hydroxyl)
Average Fsp³ Impact ModerateModerateHigh (Introduces multiple asymmetric centers)
Reductive Amination Yield >85% (Highly robust)75-85%65-85% (Requires chemoselective tuning)
Stereocontrol Potential Low (Symmetrical)ModerateHigh (Hydroxyl-directed or sterically-shielded)
Primary Utility Linear piperidine extensionsMeta-substituted analogsComplex spirocycles (e.g., Kallikrein inhibitors)[3]

Mechanistic Causality in Synthetic Design

When utilizing Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate in automated parallel synthesis, chemists must account for the electronic and steric crosstalk between the C3-hydroxyl and the C5-ketone.

The Causality of Protection: In unmodified reductive amination or Grignard additions, the free C3-hydroxyl group can hydrogen-bond with the incoming nucleophile or the C5-ketone itself. This intramolecular interaction often alters the trajectory of the nucleophilic attack, leading to poor diastereoselectivity or unwanted side reactions (such as epoxide formation under basic conditions).

By masking the hydroxyl group with a bulky tert-butyldimethylsilyl (TBS) protecting group, we achieve two critical outcomes:

  • Chemoselectivity: We eliminate the acidic proton, preventing the quenching of organometallic reagents.

  • Stereoselectivity: The immense steric bulk of the TBS group blocks one face of the piperidine ring, forcing nucleophiles to attack the C5-ketone from the opposite face, thereby ensuring high diastereomeric excess (d.e.) during spirocyclization[3].

Workflow Visualization

The following diagram maps the synthetic divergence of this building block, highlighting how its bifunctionality is leveraged in parallel library generation.

G Core Tert-butyl 3-hydroxy-5-oxopiperidine -1-carboxylate (CAS: 1934640-29-5) PathA Parallel Reductive Amination Core->PathA R-NH2, NaBH(OAc)3 DCE, AcOH PathB TBS Protection & Spirocyclization Core->PathB 1. TBSCl, Imidazole 2. Cyclization PathC Organometallic Addition Core->PathC RMgX / RLi THF, -78°C ProdA 3-Hydroxy-5-amino Piperidine Libraries PathA->ProdA ProdB Spiro[benzo[d][1,3]oxazine- 4,3'-piperidines] PathB->ProdB ProdC Tertiary Alcohol Functionalized Scaffolds PathC->ProdC

Fig 1: Synthetic divergence of N-Boc-3-hydroxy-5-oxopiperidine in parallel library generation.

Self-Validating Experimental Protocols

To ensure reproducibility across different automated liquid handlers, the following protocols are designed as self-validating systems. They incorporate specific in-process controls (IPCs) to verify reaction progression before committing to the next step.

Protocol A: Chemoselective TBS Protection (Preparation for Spirocyclization)

This procedure is adapted from the synthesis of plasma kallikrein inhibitors, where strict stereocontrol is required[3].

Reagents:

  • Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate (1.0 equiv)

  • Imidazole (3.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Initialization: In an oven-dried flask under N₂, dissolve Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate in anhydrous DMF (approx. 1 M concentration). Cool the solution to 0 °C using an ice bath. Causality: Cooling suppresses the formation of silyl enol ethers from the C5-ketone.

  • Activation: Add Imidazole (3.0 equiv) in one portion. Stir for 5 minutes until fully dissolved.

  • Protection: Add TBSCl (1.2 equiv) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Self-Validation Check (IPC): After 2 hours, withdraw a 5 µL aliquot, dilute in 100 µL Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Pass Criteria: Disappearance of the starting material mass (m/z 215.25[M+H]⁺)[2] and appearance of the protected product mass (m/z 329.4 [M+H]⁺). If starting material persists, add an additional 0.2 equiv of TBSCl.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: High-Throughput Reductive Amination (96-Well Format)

This protocol is optimized for generating diverse 3-hydroxy-5-amino piperidine libraries.

Step-by-Step Methodology:

  • Dispensing: Using an automated liquid handler, dispense 100 µL of a 0.2 M solution of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate in 1,2-Dichloroethane (DCE) into each well of a 96-well deep-well plate.

  • Amine Addition: Dispense 120 µL of 0.2 M solutions of diverse primary/secondary amines in DCE (1.2 equiv) into the respective wells.

  • Acid Catalysis: Add 10 µL of glacial acetic acid to each well. Causality: The weak acid protonates the ketone, accelerating the dehydration of the hemiaminal intermediate to form the crucial imine/iminium species without degrading the Boc protecting group.

  • Imine Formation: Seal the plate and shake at 500 rpm at room temperature for 2 hours.

  • Reduction: Unseal and add 50 µL of a 0.6 M suspension of Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE (1.5 equiv) to each well. Reseal and shake for 12 hours.

  • Self-Validation Check (IPC): Run a rapid LC-MS multiplex on 4 random wells (e.g., A1, D4, H8, E12).

    • Pass Criteria: Presence of the desired secondary/tertiary amine product mass. The absence of the imine intermediate confirms complete reduction.

  • Quench & Purification: Quench with 100 µL of 1M NaOH per well to destroy excess hydride. Extract the organic layer, evaporate, and submit directly to mass-directed preparative HPLC.

References

  • United States Patent Application Publication. "US 2024/0025917 A1: Plasma Kallikrein Inhibitors." Google Patents / USPTO, Jan 25, 2024.

Sources

Comparative

A Comparative Guide to Novel Piperidine Scaffolds: Characterization and Performance of Derivatives from Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its prevalence is a testament to its ability to confer favorable physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its prevalence is a testament to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for a successful therapeutic agent.[4] Among the myriad of piperidine-based starting materials, tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate[5] stands out as a particularly versatile scaffold. Its bifunctional nature—possessing both a hydroxyl and an oxo group—offers multiple points for chemical modification, enabling the synthesis of diverse and complex molecular architectures.

This guide provides an in-depth characterization of a novel compound synthesized from this key intermediate, which we will refer to as Compound A-112 . We will detail its synthesis, purification, and structural elucidation. Furthermore, we will present a comparative analysis of its biological activity against a well-established therapeutic agent, Piperine , an alkaloid known for its wide range of biological activities, including its interaction with the PI3K/Akt signaling pathway.[6][7] This comparison will be supported by experimental data from standardized in vitro assays, offering a clear perspective on the potential of this new chemical entity.

Synthesis of Novel Compound A-112

The synthetic strategy for Compound A-112, tert-butyl 3-amino-5-(4-fluorophenyl)piperidine-1-carboxylate, was designed to explore the impact of introducing an amino group and an aryl substituent, modifications known to influence receptor binding and pharmacokinetic profiles. The choice of a fluorinated phenyl group is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity.

The synthesis commences with the starting material, tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate. The initial step involves a reductive amination of the ketone at the 5-position to introduce the primary amine. This is followed by a nucleophilic substitution reaction at the 3-position, replacing the hydroxyl group with the 4-fluorophenyl moiety.

Synthetic_Pathway_A-112 Start Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate Intermediate Tert-butyl 3-hydroxy-5-aminopiperidine-1-carboxylate Start->Intermediate 1. Reductive Amination (NH3, NaBH3CN) Final Compound A-112 (Tert-butyl 3-amino-5-(4-fluorophenyl)piperidine-1-carboxylate) Intermediate->Final 2. Nucleophilic Substitution (4-Fluorophenylboronic acid, Pd catalyst) Characterization_Workflow cluster_verification Verification Synthesis Synthesized Compound A-112 HPLC HPLC (Purity Assessment) Synthesis->HPLC MS Mass Spectrometry (Molecular Weight) Synthesis->MS NMR NMR Spectroscopy (Structural Elucidation) Synthesis->NMR Confirmation Structure Confirmed PI3K_Akt_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes A112 Compound A-112 A112->PI3K Inhibition Piperine Piperine Piperine->Akt Inhibition

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

An In-Depth Guide to Personal Protective Equipment for Handling Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate As researchers and scientists dedicated to advancing drug development, our work with novel chemical entit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate

As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate and its structural analogs are key building blocks in medicinal chemistry. While indispensable, they also present hazards that require meticulous planning and the correct use of Personal Protective Equipment (PPE).

This guide moves beyond a simple checklist, providing a procedural and logical framework for safely handling this compound. As your partner in the laboratory, we believe that a deep understanding of why each safety measure is in place is crucial for building a culture of trust and uncompromising safety.

Hazard Assessment: Understanding the Risks

Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate and structurally similar piperidine derivatives are classified as hazardous. The primary risks associated with this class of compounds are:

  • Serious Eye Irritation (Category 2/2A) : Direct contact with the eyes can cause significant irritation.[1][2][3][4] This is the most consistently reported hazard for analogous compounds.

  • Skin Irritation (Category 2) : The compound is expected to cause skin irritation upon contact.[1][2][3][4]

  • Respiratory Irritation : As a solid, the compound can form dust or aerosols during handling, which may cause respiratory tract irritation if inhaled.[3][5]

  • Potential for Harm if Swallowed : Some related compounds are classified as harmful if swallowed.[6][7][8]

These hazards mandate a stringent approach to PPE to create a reliable barrier between the researcher and the chemical.

Core Protective Equipment: Your Barrier Against Exposure

Effective protection relies on selecting the right equipment and using it correctly. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense to minimize airborne exposure.[1][4] PPE is the essential final barrier.

PPE CategorySpecificationRationale for Use
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, tightly-sealed chemical splash goggles.[1][9]Protects against accidental splashes and airborne dust particles, directly addressing the primary hazard of serious eye irritation.
A face shield should be worn over glasses/goggles during procedures with a high risk of splashing.[1][10]Provides a secondary layer of protection for the entire face from splashes or energetic reactions.
Hand Protection Nitrile or butyl rubber gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[1][11]
Gloves must be inspected for tears or holes before each use.[6][7]A compromised glove offers no protection. Visual inspection is a critical self-validating step.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination by spills and dust.[9]
Closed-toe shoes.Protects feet from spills.
Respiratory Protection A NIOSH-approved N95 dust respirator or higher.Required when handling the powder outside of a fume hood or when dust generation is unavoidable, mitigating the risk of respiratory irritation.[1][9]

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, repeatable procedure is the cornerstone of laboratory safety. The following workflow ensures that protective measures are correctly implemented at every stage of handling.

Experimental Workflow Diagram

The following diagram outlines the critical steps for safely handling Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Verify Engineering Controls (Fume Hood, Eyewash Station) prep_2 Inspect All PPE (Gloves, Goggles, etc.) prep_1->prep_2 prep_3 Don PPE (Lab Coat -> Gloves -> Goggles) prep_2->prep_3 handle_1 Handle Compound (Weighing, Transfers) Inside Fume Hood prep_3->handle_1 handle_2 Contain Spills Immediately handle_1->handle_2 If Spill Occurs clean_1 Segregate Waste (Contaminated PPE, Excess Chemical) handle_1->clean_1 handle_2->clean_1 After Cleanup clean_2 Doff PPE (Gloves -> Goggles -> Lab Coat) clean_1->clean_2 clean_3 Wash Hands Thoroughly clean_2->clean_3

Caption: Workflow for safe handling of Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate.

Step 1: Pre-Handling and Preparation
  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure an eyewash station and safety shower are unobstructed and accessible.[1][3][12]

  • Assemble and Inspect PPE : Lay out all required PPE. Meticulously inspect gloves for any punctures or defects.[6][7] Ensure safety goggles are clean and fit properly.

  • Donning PPE : The sequence is critical to avoid cross-contamination.

    • Lab Coat : Put on and fasten completely.

    • Gloves : Select the correct size. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

    • Eye Protection : Put on safety goggles.

Step 2: Safe Handling
  • Work Within a Fume Hood : All manipulations of the solid compound, including weighing and transfers, must be performed within a functioning chemical fume hood to contain dust and aerosols.[1][4][9]

  • Avoid Dust Generation : Handle the material gently. Use techniques like carefully scooping instead of pouring to minimize the creation of airborne dust.[1][6]

  • Immediate Spill Control : In the event of a spill, follow emergency procedures. Keep personnel away.[1] Gently cover the spill with an absorbent material to avoid raising dust, then sweep it into a designated, sealed waste container.[1][6][7]

Step 3: Post-Handling and Decontamination
  • Waste Segregation : All disposable items that have come into contact with the chemical, including gloves, weigh boats, and contaminated absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[1][6][13]

  • Doffing PPE : This is a critical control point to prevent contaminating yourself. The sequence is the reverse of donning:

    • Gloves : Remove gloves using the proper technique (peeling one off with the other without touching the outer surface with bare skin). Dispose of them immediately in the hazardous waste container.[6][7]

    • Eye Protection : Remove goggles.

    • Lab Coat : Remove the lab coat, turning it inside out as you do, and hang it in its designated area or place it in a laundry bin if contaminated.

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][6][7]

Disposal Plan: Ensuring a Safe Final Step

Proper disposal is not an afterthought; it is a vital part of the safety protocol.

  • Excess Chemical : Unused or waste Tert-butyl 3-hydroxy-5-oxopiperidine-1-carboxylate must be disposed of as hazardous chemical waste. It should be kept in its original container or a compatible, clearly labeled, and sealed container.

  • Contaminated Materials : All disposable labware, gloves, and spill cleanup materials are considered contaminated. They must be collected in a designated, sealed hazardous waste container.[1][6][14]

  • Professional Disposal : All waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4][6] Never dispose of this chemical down the drain.[1][6][7]

By integrating these expert-validated procedures and understanding the rationale behind them, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]

  • Morning Shine. Safety Data Sheet. Retrieved from [Link]

  • PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • SBLCore. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (1999, September). Hazard Summary: Piperidine. Retrieved from [Link]

  • ChemBK. (2024, April 9). TERT-BUTYL 3-OXOPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

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